ChEMBL22003
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C25H23N9O2 |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-[methyl(2H-tetrazol-5-yl)amino]phenyl]urea |
InChI |
InChI=1S/C25H23N9O2/c1-33(24-29-31-32-30-24)18-12-8-11-17(15-18)26-25(36)28-22-23(35)34(2)20-14-7-6-13-19(20)21(27-22)16-9-4-3-5-10-16/h3-15,22H,1-2H3,(H2,26,28,36)(H,29,30,31,32)/t22-/m0/s1 |
InChI-Schlüssel |
QFHQGRDCNWYXBA-QFIPXVFZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ChEMBL22003: A Computational Approach to Targeting Androgen Receptor Variant AR-V7 in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChEMBL22003 is a small molecule that has been identified as a potential therapeutic agent against castration-resistant prostate cancer (CRPC). Its proposed mechanism of action centers on the modulation of the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to current anti-androgen therapies. To date, the understanding of this compound's activity is based on a singular, in-depth computational study. This whitepaper will provide a technical guide to the current knowledge of this compound, detailing its proposed mechanism of action, the computational methodologies used for its identification, and the potential signaling pathways it may influence. It is important to note that, as of this writing, there is no publicly available experimental data from in vitro or in vivo studies to validate these computational findings.
The Target: Androgen Receptor Splice Variant 7 (AR-V7)
The androgen receptor (AR) is a crucial protein in the development and progression of prostate cancer. Standard therapies for advanced prostate cancer often involve androgen deprivation therapy (ADT) to block the activity of this receptor. However, a significant challenge in treating CRPC is the emergence of AR splice variants, with AR-V7 being the most prevalent and clinically relevant.
AR-V7 lacks the ligand-binding domain, the target of conventional anti-androgen drugs, rendering it constitutively active. This means it can promote tumor growth even in the absence of androgens, leading to therapy resistance. Therefore, developing inhibitors that directly target AR-V7 is a major goal in prostate cancer research.
Proposed Mechanism of Action of this compound
Computational studies suggest that this compound directly interacts with the AR-V7 protein. This binding is predicted to induce conformational changes in AR-V7, thereby modulating its function. The key proposed effects are:
-
Reduction of Conformational Entropy: this compound binding is predicted to stabilize the structure of AR-V7, reducing its flexibility and dynamic movement. This could lock the protein in an inactive state, preventing it from binding to DNA and activating pro-tumorigenic genes.
-
Alteration of Solvent Exposure: The binding of this compound is thought to change the parts of the AR-V7 protein that are exposed to the surrounding cellular environment. This could interfere with its ability to interact with other proteins necessary for its function.
The overarching hypothesis is that by modulating the physical properties of AR-V7, this compound can inhibit its transcriptional activity and overcome resistance to conventional anti-androgen therapies.
Data Presentation
As all available information is from a single computational study, there is no quantitative experimental data to present in tabular format. The primary findings are qualitative descriptions of the predicted effects of this compound on AR-V7.
Experimental Protocols
The identification and characterization of this compound's interaction with AR-V7 were performed using advanced computational techniques. The following provides a conceptual overview of the methodologies employed in the foundational study by Karatzas, Brotzakis, and Sarimveis.
Deep Ensemble Docking Pipeline
This computational screening method was used to identify potential small molecule binders to AR-V7 from a large chemical library. The workflow can be summarized as follows:
-
Generation of AR-V7 Conformational Ensemble: Due to the flexible nature of AR-V7, a single static structure is insufficient. Advanced simulation techniques were used to generate a collection of different possible shapes (a conformational ensemble) that AR-V7 can adopt.
-
Binding Site Identification: The generated ensemble of AR-V7 structures was analyzed to identify potential binding pockets for small molecules.
-
Virtual Screening: A large library of chemical compounds, including this compound, was computationally "docked" into the identified binding sites of the AR-V7 ensemble. This process predicts the binding affinity and pose of each compound.
-
Scoring and Ranking: Compounds were scored and ranked based on their predicted binding affinity and other properties, leading to the identification of this compound as a promising candidate.
Atomistic Molecular Dynamics Simulations
To further investigate the effect of this compound binding on AR-V7, molecular dynamics (MD) simulations were performed. This technique simulates the movement of atoms in the protein and the small molecule over time, providing insights into the dynamic behavior of the complex. These simulations were used to predict the changes in conformational entropy and solvent accessibility upon this compound binding.
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action and the computational workflow used to identify this compound.
Caption: Proposed mechanism of this compound in prostate cancer cells.
Caption: Computational workflow for the identification of this compound.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics for castration-resistant prostate cancer by targeting the challenging AR-V7 protein. The computational evidence provides a strong rationale for its proposed mechanism of action. However, it is crucial to emphasize that these findings are currently predictive. The next critical steps in the development of this compound will be the experimental validation of its activity. This would include:
-
Biochemical assays to confirm the direct binding of this compound to AR-V7 and determine its binding affinity.
-
In vitro studies using prostate cancer cell lines that express AR-V7 (e.g., 22Rv1) to assess its impact on cell viability, proliferation, and apoptosis.
-
Transcriptional analysis to determine if this compound can inhibit the expression of AR-V7 target genes.
-
In vivo studies in animal models of CRPC to evaluate the efficacy and safety of this compound.
The successful experimental validation of the computational predictions would pave the way for the optimization of this compound and the development of a new class of drugs for patients with advanced prostate cancer. This technical guide will be updated as new experimental data becomes available.
GSK525762 (Molibresib): A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK525762, also known as Molibresib, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating gene expression programs critical for cell proliferation, survival, and differentiation. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammation, making them attractive therapeutic targets.[2][3]
GSK525762 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, effectively displacing them from chromatin.[4] This disruption of BET protein-chromatin interaction leads to the suppression of target gene expression, including key oncogenes and pro-inflammatory cytokines.[1][5] This technical guide provides an in-depth overview of the biological activity of GSK525762, its molecular targets, and the experimental methodologies used to characterize its function.
Core Mechanism of Action
GSK525762 acts as a pan-BET inhibitor, targeting the bromodomains of BRD2, BRD3, and BRD4.[1] The fundamental mechanism involves the competitive inhibition of the interaction between BET proteins and acetylated histones. This prevents the recruitment of the positive transcription elongation factor complex (P-TEFb) and other transcriptional co-activators, leading to a downregulation of target gene transcription.
A primary consequence of BET inhibition by GSK525762 is the suppression of the master oncogenic transcription factor, MYC, and its downstream targets.[6][7] The MYC family of proto-oncogenes (c-MYC, MYCN) are critical drivers of cell growth, proliferation, and metabolism, and their overexpression is a hallmark of many human cancers.[7] GSK525762 has been shown to effectively downregulate MYC expression, leading to cell cycle arrest and apoptosis in various cancer models.[6]
Furthermore, GSK525762 has demonstrated potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes. This is achieved by preventing BET proteins from binding to the promoters and enhancers of genes encoding cytokines and chemokines, such as IL-6 and MCP-1.[5]
Quantitative Biological Activity
The biological activity of GSK525762 has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data regarding its binding affinity and inhibitory concentrations.
Table 1: In Vitro Binding Affinity and Inhibitory Concentration
| Parameter | Target | Value | Assay |
| IC50 | Pan-BET Proteins (cell-free) | ~35 nM | Cell-free assay |
| IC50 | Displacement of tetra-acetylated H4 peptide | 32.5–42.5 nM | FRET analysis |
| Kd | Tandem bromodomains of BET (BRD2, BRD3, BRD4) | 50.5–61.3 nM | Not Specified |
Table 2: Cell-Based Inhibitory Activity
| Cell Line Type | Median IC50 |
| NUT Midline Carcinoma (NMC) | 50 nM |
| Solid Tumors | 50-1698 nM |
Signaling Pathways
The inhibitory action of GSK525762 on BET proteins initiates a cascade of downstream effects on cellular signaling pathways, primarily impacting gene transcription regulation.
Caption: GSK525762 inhibits BET proteins, disrupting transcription and leading to anti-cancer and anti-inflammatory effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of GSK525762.
Fluorescence Resonance Energy Transfer (FRET) Assay for BET Bromodomain Binding
This assay quantitatively measures the ability of GSK525762 to displace a fluorescently labeled acetylated histone peptide from the BET bromodomain.
Materials:
-
Recombinant BET bromodomain protein (e.g., BRD4)
-
Tetra-acetylated histone H4 peptide labeled with a FRET donor (e.g., a fluorescent probe)
-
GSK525762 compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well microplates
-
Plate reader capable of FRET measurements
Procedure:
-
Prepare serial dilutions of GSK525762 in the assay buffer.
-
In a 384-well plate, add the recombinant BET bromodomain protein to each well.
-
Add the serially diluted GSK525762 or vehicle control to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add the fluorescently labeled tetra-acetylated histone H4 peptide to all wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor-acceptor pair.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the GSK525762 concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a FRET-based assay to determine the IC50 of GSK525762.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of GSK525762 on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
GSK525762 compound
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of GSK525762 in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of GSK525762 or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
For MTT assay: Add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the signal using the appropriate plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the GSK525762 concentration and fitting the data to a dose-response curve.
Clinical Development and Future Directions
GSK525762 has been evaluated in several clinical trials for the treatment of various solid tumors and hematologic malignancies, with a particular focus on NUT midline carcinoma, a rare and aggressive cancer driven by BRD4-NUT fusion proteins.[8] While demonstrating preliminary signs of clinical activity and a manageable safety profile, the development of resistance and dose-limiting toxicities, such as thrombocytopenia and gastrointestinal events, remain challenges.[2]
Future research is likely to focus on:
-
Combination therapies: Exploring the synergistic effects of GSK525762 with other anti-cancer agents to enhance efficacy and overcome resistance.
-
Biomarker development: Identifying predictive biomarkers to select patient populations most likely to respond to BET inhibition.
-
Next-generation BET inhibitors: Developing more selective or potent inhibitors with improved therapeutic windows.
Conclusion
GSK525762 is a well-characterized pan-BET inhibitor with potent anti-cancer and anti-inflammatory activities. Its mechanism of action, centered on the disruption of epigenetic reading by BET proteins, leads to the transcriptional repression of key oncogenes and inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of epigenetics and drug discovery. Further investigation into combination strategies and biomarker discovery will be crucial for realizing the full therapeutic potential of GSK525762 and other BET inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
Molibresib (GSK525762): A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molibresib (also known as GSK525762 or I-BET-762) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of Molibresib. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the scientific journey of this significant epigenetic modulator. The document includes a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Discovery and Rationale
The discovery of Molibresib was driven by the growing understanding of the role of epigenetic regulation in cancer. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic "readers" that recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes such as c-MYC.[1][4][5] Dysregulation of BET protein activity has been implicated in a variety of malignancies, making them a compelling therapeutic target.[1][4]
Molibresib was identified as a potent pan-BET inhibitor that competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin.[3][5] This action disrupts the transcription of BET-dependent genes, leading to the suppression of oncogenic pathways and subsequent inhibition of cancer cell growth.[1][5] Preclinical studies demonstrated its antitumor activity in various solid and hematologic malignancy models, which paved the way for its clinical development.[1][6]
Chemical Synthesis
The chemical synthesis of Molibresib has been described as a concise and efficient four-step process, starting from the commercially available ketone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone.[7][8] A key feature of the synthesis is the novel oxidative activation of a thiolactam intermediate.[7][8] This method allows for the mild and stereocenter-preserving formation of the methyltriazolo[1][9]benzodiazepine core of Molibresib.[7][8] The overall process has been successfully scaled up, yielding a significant quantity of the final product with high enantiomeric excess.[7]
Synthetic Scheme Overview
Caption: A high-level overview of the four-step synthesis of Molibresib.
Detailed Synthetic Protocol (Representative)
While the full, detailed experimental protocol from the primary literature may require subscription access, a representative protocol based on the published information is provided below.
Step 1 & 2: Formation of the Thiolactam Intermediate
The synthesis begins with the commercially available (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone. Through a two-step sequence, this starting material is converted into a key thiolactam intermediate. This process is reported to have a 66% yield.[7]
Step 3: Oxidative Activation and Cyclocondensation to form the Triazolobenzodiazepine Core
A novel oxidative activation of the thiolactam is employed. This is proposed to proceed through a sulfenic acid intermediate.[7][8] This reactive intermediate then undergoes substitution by acetylhydrazide, followed by an acid-catalyzed cyclocondensation to form the methyltriazolo[1][9]benzodiazepine core structure.[7][8] A key advantage of this method is the mild reaction conditions, which prevent the racemization of the sensitive stereocenter.[7][8] Peracetic acid has been utilized as the oxidant in a scaled-up version of this reaction.[7]
Step 4: Final Assembly of Molibresib
The final step involves the elaboration of the triazolobenzodiazepine core to yield Molibresib.
This concise, four-step synthesis has been reported to provide Molibresib in an overall yield of 41% from the initial ketone starting material, with an enantiomeric excess of over 99.9%.[7]
Mechanism of Action
Molibresib functions as a competitive inhibitor of the BET family of proteins, with a high affinity for the tandem bromodomains of BRD2, BRD3, and BRD4.[9] By mimicking acetylated histones, Molibresib occupies the acetyl-lysine binding pocket of BET proteins, preventing their association with chromatin.[5][9]
This displacement from chromatin has profound effects on gene transcription. One of the most critical downstream consequences is the suppression of the MYC oncogene, a key driver of cell proliferation and survival in many cancers.[1][4] The inhibition of BET proteins leads to a reduction in c-MYC expression and its transcriptional downstream effects, ultimately resulting in antitumor activity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized study of the safety and pharmacokinetics of GSK3358699, a mononuclear myeloid‐targeted bromodomain and extra‐terminal domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of BET Inhibitors in NUT Midline Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUT Midline Carcinoma (NMC) is a rare and aggressive form of squamous cell carcinoma defined by a chromosomal rearrangement involving the NUTM1 gene.[1][2] The most common translocation, t(15;19), results in the formation of a BRD4-NUT fusion oncoprotein, which is the primary driver of this devastating disease.[3][4] This fusion protein disrupts normal cellular processes by driving aberrant gene transcription, ultimately leading to uncontrolled cell proliferation and a block in differentiation.[5][6] Bromodomain and extraterminal domain (BET) inhibitors have emerged as a promising therapeutic strategy for NMC by directly targeting the activity of the BRD4-NUT oncoprotein.[5] This technical guide provides an in-depth overview of the role of BET inhibitors in NMC, including their mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate their therapeutic potential.
The BRD4-NUT Oncoprotein: A Unique Therapeutic Target
The BRD4-NUT fusion protein is a potent oncogenic driver that combines the chromatin-reading function of BRD4 with the histone acetyltransferase (HAT)-recruiting ability of NUT.[3][7] The bromodomains of BRD4 normally bind to acetylated histones, tethering transcriptional machinery to chromatin.[8] In the context of the fusion protein, the NUT portion recruits the p300 histone acetyltransferase.[9][10] This leads to a feed-forward loop of histone hyperacetylation, creating large-scale, aberrant chromatin domains known as "megadomains."[4][11] These megadomains drive the transcription of key oncogenes, most notably MYC, which is crucial for the sustained proliferation and survival of NMC cells.[3][12]
Mechanism of Action of BET Inhibitors
BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, including the BRD4 component of the BRD4-NUT fusion.[5][12] This competitive inhibition displaces the BRD4-NUT oncoprotein from chromatin, leading to the collapse of the aberrant transcriptional program.[5] The downstream effects include the suppression of MYC expression, induction of squamous differentiation, and ultimately, cell cycle arrest and apoptosis in NMC cells.[3][5]
References
- 1. Diagnosis of NUT Midline Carcinoma Using a NUT-Specific Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUT [neogenomics.com]
- 3. Supercharging BRD4 with NUT in carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncogenic BRD4-NUT chromatin regulator drives aberrant transcription within large topological domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activation of SOX2 expression by BRD4-NUT oncogenic fusion drives neoplastic transformation in NUT midline carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural mechanism of BRD4-NUT and p300 bipartite interaction in propagating aberrant gene transcription in chromatin in NUT carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. citeab.com [citeab.com]
- 11. researchgate.net [researchgate.net]
- 12. Report of the First International Symposium on NUT Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of ChEMBL22003 (GSK046/iBET-BD2) on Oncogene Transcription: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChEMBL22003, more commonly identified in scientific literature as GSK046 or iBET-BD2, is a potent and selective chemical probe that acts as an inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in the regulation of gene transcription.[1][4] Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains, have demonstrated significant efficacy in preclinical cancer models, largely through the suppression of key oncogenes like MYC.[5][6][7] This has spurred interest in developing more selective inhibitors to dissect the individual contributions of each bromodomain and potentially offer improved therapeutic windows.[3][8][9] This technical guide provides an in-depth analysis of the effects of this compound (GSK046/iBET-BD2) on oncogene transcription, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Core Mechanism of Action
This compound (GSK046/iBET-BD2) functions by competitively binding to the acetyl-lysine recognition pocket of the second bromodomain (BD2) of BET proteins.[5] This prevents the recruitment of BET proteins to chromatin, thereby modulating the transcription of target genes. Notably, research indicates a functional dichotomy between the two bromodomains of BET proteins. The first bromodomain (BD1) appears to be primarily responsible for maintaining steady-state gene expression, including the transcription of many oncogenes.[1][8] In contrast, the second bromodomain (BD2) is more critically involved in the rapid induction of gene expression in response to inflammatory stimuli.[1][8]
Quantitative Data Summary
The selectivity and potency of this compound (GSK046/iBET-BD2) have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative findings.
| Target | IC50 (nM) | Assay Type | Reference |
| BRD2 BD2 | 264 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2] |
| BRD3 BD2 | 98 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2] |
| BRD4 BD2 | 49 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2] |
| BRDT BD2 | 214 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2] |
Table 1: Biochemical Potency of this compound (GSK046/iBET-BD2) against BET Bromodomain 2 (BD2)
| Cell-Based Assay | Parameter | Value | Cell Line/System | Reference |
| Inhibition of MCP-1 production | pIC50 | 7.5 | LPS-stimulated human PBMCs | [10] |
Table 2: Cellular Activity of this compound (GSK046/iBET-BD2)
Effect on Oncogene Transcription
A critical finding in the study of BD2-selective inhibition is that its effect on established oncogenic transcriptional programs is less pronounced compared to pan-BET or BD1-selective inhibitors.[1][8] Specifically, while pan-BET inhibitors and BD1-selective inhibitors lead to a profound repression of the MYC oncogene, treatment with iBET-BD2 does not produce the same effect.[1] This suggests that the maintenance of MYC transcription is more dependent on the function of BD1.
However, this does not imply that BD2 inhibition is without consequence in a cancer context. The induction of certain genes, including those involved in inflammatory responses that can contribute to the tumor microenvironment, is dependent on BD2.[1][11] Therefore, the primary impact of this compound (GSK046/iBET-BD2) on oncogene-related processes may be more indirect, through the modulation of the cellular environment and signaling pathways, rather than direct suppression of core oncogene transcription.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound (GSK046/iBET-BD2), it is essential to visualize the relevant signaling pathways and experimental procedures.
Caption: Mechanism of BET protein function and inhibition by this compound (GSK046).
Caption: Experimental workflow to assess the effect of this compound (GSK046).
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of BET inhibitors like this compound (GSK046/iBET-BD2).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the binding affinity and IC50 values of inhibitors for isolated bromodomains.
Objective: To quantify the inhibitory potency of this compound (GSK046) on the binding of BET bromodomains to an acetylated histone ligand.
Principle: The assay measures the disruption of the interaction between a biotinylated acetylated histone peptide and a GST-tagged bromodomain protein. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and a Streptavidin-labeled acceptor fluorophore binds to the biotinylated peptide. When the bromodomain and peptide are in close proximity, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant GST-tagged BET bromodomain proteins (BRD2-BD2, BRD3-BD2, BRD4-BD2, BRDT-BD2)
-
Biotinylated H4K5/8/12/16ac peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-d2
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound (GSK046) serially diluted in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound (GSK046) in DMSO and then dilute in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the GST-tagged bromodomain protein and the biotinylated histone peptide to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-d2 to the wells.
-
Incubate the plate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genomic locations where BET proteins are bound and to assess how this binding is affected by an inhibitor.
Objective: To determine the genome-wide occupancy of BET proteins (e.g., BRD4) on chromatin in the presence and absence of this compound (GSK046).
Procedure:
-
Cell Culture and Cross-linking: Culture cancer cells to the desired density and treat with either this compound (GSK046) or vehicle (DMSO) for a specified duration. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei to release the chromatin. Shear the chromatin into fragments of 200-500 base pairs using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the BET protein of interest (e.g., anti-BRD4). Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing of the library.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of the genome that are enriched for BET protein binding. Compare the binding profiles between the drug-treated and vehicle-treated samples to identify changes in occupancy.
Nascent RNA Sequencing (e.g., SLAM-seq)
This method allows for the specific sequencing of newly transcribed RNA, providing a snapshot of the immediate transcriptional effects of an inhibitor.
Objective: To measure the changes in the rate of transcription of individual genes following treatment with this compound (GSK046).
Procedure:
-
Metabolic Labeling of RNA: Treat cells with this compound (GSK046) or vehicle. During the final hours of treatment, add a thiol-labeled ribonucleoside analog, such as 4-thiouridine (4sU), to the culture medium. The 4sU will be incorporated into newly transcribed RNA.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol).
-
Alkylation: Treat the isolated RNA with an alkylating agent, such as iodoacetamide. This will specifically alkylate the sulfur atom in the incorporated 4sU, leading to a T-to-C conversion during reverse transcription.
-
Library Preparation and Sequencing: Prepare a standard RNA-seq library from the alkylated RNA. This includes fragmentation, reverse transcription, second-strand synthesis, and adapter ligation. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Analyze the frequency of T-to-C conversions in the reads. Reads containing these conversions represent nascent RNA. Quantify the abundance of nascent transcripts for each gene and compare between the drug-treated and vehicle-treated samples to determine the effect on transcription rates.
Conclusion
This compound (GSK046/iBET-BD2) is a valuable chemical tool for probing the specific functions of the second bromodomain of BET proteins. While its direct impact on the transcription of key oncogenes like MYC appears to be limited compared to pan-BET or BD1-selective inhibitors, its role in modulating inducible gene expression, particularly in the context of inflammation, is significant.[1][8][11] This suggests that the therapeutic potential of BD2-selective inhibitors in oncology may lie in their ability to influence the tumor microenvironment and other signaling pathways, rather than through direct cytotoxic effects driven by the suppression of core oncogenes. Further research is warranted to fully elucidate the context-dependent effects of BD2 inhibition on the complex transcriptional networks that drive cancer. The experimental protocols detailed herein provide a robust framework for such investigations.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BETting on next-generation bromodomain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Mcl-1 Inhibitors: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacokinetic data for the specific compound ChEMBL22003 is limited. This guide provides a comprehensive overview of the pharmacokinetics of analogous Myeloid cell leukemia-1 (Mcl-1) inhibitors, offering valuable insights for research and development in this therapeutic area.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the survival and resistance of various cancer cells, making it a compelling target for therapeutic intervention. This compound has been identified as an inhibitor of Mcl-1. Understanding the pharmacokinetic properties of Mcl-1 inhibitors is paramount for their successful development as clinical candidates. This technical guide synthesizes preclinical pharmacokinetic data from structurally distinct Mcl-1 inhibitors—AMG-176, AZD5991, and S63845—to provide a comprehensive reference for researchers. The guide details experimental protocols for in vivo pharmacokinetic studies and visualizes the intricate Mcl-1 signaling pathway.
Quantitative Pharmacokinetic Data of Mcl-1 Inhibitors
The following tables summarize the preclinical pharmacokinetic parameters of three notable Mcl-1 inhibitors in mice, providing a comparative overview of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Pharmacokinetic Parameters of AMG-176 in Mice
| Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| 10 mg/kg oral | 1,360 | 2.0 | 8,940 | 3.5 | 45 |
| 30 mg/kg oral | 4,510 | 4.0 | 43,800 | 4.1 | - |
| 10 mg/kg IV | - | - | 19,700 | 2.9 | - |
Table 2: Pharmacokinetic Parameters of AZD5991 in Mice
| Dose and Route | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| 10 mg/kg IV | 11,000 | 3,400 | 49 | 1.8 |
| 30 mg/kg IV | 35,000 | 11,000 | 45 | 1.7 |
| 100 mg/kg IV | 130,000 | 46,000 | 36 | 1.5 |
Table 3: Pharmacokinetic Parameters of S63845 in Mice
| Dose and Route | Cmax (µM) | AUC (µM·h) | Half-life (t½) (h) |
| 25 mg/kg IV | ~ 10 | ~ 5 | ~ 0.5 |
| 25 mg/kg oral | ~ 1 | ~ 2.5 | ~ 1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are representative protocols for in vivo pharmacokinetic assessment of small molecule inhibitors in rodent models.
Animal Models and Husbandry
-
Species: Male or female BALB/c or NOD/SCID mice (8-10 weeks old) or Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
-
Acclimation: A minimum of a one-week acclimation period is required before the commencement of any experimental procedures.
Drug Formulation and Administration
-
Formulation: The investigational compound is typically formulated as a solution or suspension in a vehicle appropriate for the route of administration (e.g., saline, 0.5% methylcellulose, or a solution containing a solubilizing agent like PEG400).
-
Oral Administration (Mouse):
-
Animals are fasted overnight prior to dosing.
-
The compound is administered via oral gavage using a ball-tipped feeding needle.
-
The dosing volume is typically 10 mL/kg.
-
-
Intravenous Administration (Rat):
-
A catheter is surgically implanted in the jugular vein of the rats prior to the study.
-
The compound is administered as a bolus injection or a short infusion through the catheter.
-
The dosing volume is typically 1-2 mL/kg.
-
Blood Sample Collection
-
Sampling Time Points: Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collection Method (Mouse): Serial blood samples can be collected from a single mouse via saphenous vein puncture.
-
Collection Method (Rat): Blood samples are collected via the jugular vein catheter.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation (e.g., at 13,000 rpm for 5 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method for Quantification
-
Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the standard method for the quantification of small molecules in plasma.[1]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile containing an appropriate internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
-
-
Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the plasma samples is determined by interpolation from this curve. Pharmacokinetic parameters are then calculated using non-compartmental analysis.
Mcl-1 Signaling Pathway
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Various cellular stress signals can lead to the transcriptional and post-translational regulation of Mcl-1, influencing its stability and function.
Caption: Regulation of apoptosis by the Mcl-1 signaling pathway.
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
References
Molibresib (GSK525762): A Technical Guide on its Core Mechanism and Potential Therapeutic Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: Molibresib (also known as GSK525762 or I-BET-762) is an orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] These proteins are epigenetic "readers" that play a critical role in regulating the transcription of key genes involved in cell proliferation, differentiation, and oncogenesis.[1][2] By competitively binding to the acetyl-lysine pockets of BET bromodomains, molibresib displaces them from chromatin, leading to the transcriptional repression of oncogenes such as MYC.[1][3] This mechanism has established molibresib as a promising therapeutic agent in various malignancies. This document provides an in-depth technical overview of molibresib, detailing its mechanism of action, preclinical evidence, clinical trial data, and potential therapeutic applications, with a focus on NUT carcinoma (NC), hematologic malignancies, and other solid tumors.
Core Mechanism of Action
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is crucial for recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In many cancers, BET proteins are aberrantly recruited to the regulatory regions of potent oncogenes, including MYC, leading to their sustained expression and driving tumor growth.[1][2]
Molibresib is a pan-BET inhibitor that mimics the structure of acetylated lysine, allowing it to bind competitively and reversibly to the bromodomains of all BET family members.[1][4] This action displaces BET proteins from chromatin, disrupting the formation of essential transcriptional complexes. The subsequent downregulation of key target genes, most notably MYC and its downstream effectors, results in cell cycle arrest and apoptosis in susceptible cancer cells.[1]
Preclinical Data
Molibresib has demonstrated broad anti-proliferative activity across a range of cancer cell lines and has shown significant tumor growth inhibition in various preclinical xenograft models.
In Vitro Activity
In cell-free assays, molibresib inhibits BET proteins with a half-maximal inhibitory concentration (IC50) of approximately 35 nM.[4] It effectively displaces tetra-acetylated histone H4 peptides from the bromodomains of BRD2, BRD3, and BRD4, confirming its direct target engagement.[4] Molibresib has shown potent anti-proliferative effects in cell lines derived from hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL), as well as solid tumors like NUT carcinoma and castration-resistant prostate cancer (CRPC).[2][3][5]
| Parameter | Value | Assay Type | Target |
| IC50 | ~35 nM | Cell-free | BET Proteins |
| Kd | 50.5–61.3 nM | FRET Analysis | Tandem Bromodomains of BET |
| IC50 (Peptide Displacement) | 32.5–42.5 nM | FRET Analysis | H4 Peptide from BET Bromodomains |
Table 1: Summary of Molibresib's in vitro binding and inhibitory activity.[4]
In Vivo Models
In animal models, molibresib has demonstrated significant antitumor activity. It has been shown to inhibit tumor growth and enhance survival in mouse models of MM and AML.[2] Preclinical studies also provided a strong rationale for its investigation in NUT carcinoma, where BET inhibition can induce differentiation and growth arrest.[1] Furthermore, in models of inflammation, molibresib was shown to suppress the production of proinflammatory proteins and protect against lipopolysaccharide-induced endotoxic shock.[4]
Clinical Development and Therapeutic Applications
Molibresib has been evaluated in several Phase I and II clinical trials for both solid tumors and hematologic malignancies. A common clinical trial design involves a dose-escalation phase to determine safety and the recommended Phase II dose (RP2D), followed by a dose-expansion phase to assess efficacy in specific tumor cohorts.
NUT Carcinoma (NC)
NUT carcinoma is an aggressive squamous cell cancer defined by rearrangements of the NUTM1 gene, most commonly resulting in a BRD4-NUT fusion oncoprotein.[1] This fusion protein drives proliferation and blocks differentiation.[1] Molibresib directly targets this driver oncogene, making it a highly rational therapeutic strategy.
In a Phase I study (NCT01587703), molibresib showed promising activity in patients with NC.[1][6]
| Metric | Value (N=19 NC Patients) |
| Partial Response (PR) | 4 (21%) (confirmed or unconfirmed) |
| Stable Disease (SD) | 8 (42%) |
| Progression-Free > 6 Months | 4 (21%) |
| Recommended Phase II Dose (RP2D) | 80 mg once daily |
Table 2: Efficacy of Molibresib in NUT Carcinoma (NCT01587703).[1][6][7]
Hematologic Malignancies
A Phase I/II study (NCT01943851) investigated molibresib in 111 patients with various relapsed/refractory hematologic malignancies.[2][8] While the drug was tolerable, single-agent activity was modest, suggesting that combination therapies may be necessary for this patient population.[2][8]
| Malignancy | Metric | Value |
| Total Study Population (N=111) | Overall Response Rate (ORR) | 13% |
| Complete Response (CR) | 6 patients (5.4%) | |
| Partial Response (PR) | 7 patients (6.3%) | |
| Part 1 (Dose Escalation, N=87) | ORR | 10% |
| CR (2 AML, 1 NHL) | 3 patients | |
| PR (4 AML, 2 NHL) | 6 patients | |
| Part 2 (Dose Expansion, N=24) | ORR | 25% |
| CR (3 MDS) | 3 patients | |
| PR (1 MDS) | 1 patient | |
| RP2D (MDS) | - | 75 mg daily |
| RP2D (CTCL) | - | 60 mg daily |
Table 3: Efficacy of Molibresib in Hematologic Malignancies (NCT01943851).[2][8]
Other Solid Tumors
Molibresib has been explored in other solid tumors, including castration-resistant prostate cancer (CRPC) and hormone receptor-positive (HR+)/HER2-negative metastatic breast cancer.
-
CRPC: In a Phase I/II study, 1 out of 35 patients with CRPC achieved a confirmed partial response, and 22% had stable disease.[9] Gene expression analysis confirmed downregulation of MYC target genes upon treatment.[9]
-
Breast Cancer: A Phase I/II trial (NCT02964507) evaluated molibresib in combination with fulvestrant for HR+/HER2- metastatic breast cancer.[10][11] The combination did not demonstrate clinically meaningful activity, with an overall response rate of 13%, which did not meet the predefined threshold for proceeding to Phase II.[10][11]
Safety and Pharmacokinetics
Safety and Tolerability
Across clinical trials, molibresib has demonstrated a manageable but notable safety profile. The most common and dose-limiting toxicities are thrombocytopenia and gastrointestinal events.[1][2][6]
| Adverse Event (Treatment-Related) | Frequency (Any Grade) | Frequency (Grade ≥3) | Study Population |
| Thrombocytopenia | 51% | Grade 4 in 6 patients (at 60-100 mg) | Solid Tumors[1][6][7] |
| Nausea | 22-42% | - | Solid Tumors[1][6][7] |
| Diarrhea | 22-42% | - | Solid Tumors[1][6][7] |
| Decreased Appetite | 22-42% | - | Solid Tumors[1][6][7] |
| Fatigue | 20% | - | Solid Tumors[1][6][7] |
| Thrombocytopenia | 40% | 37% | Hematologic Malignancies[2] |
| Diarrhea | 50% | - | Hematologic Malignancies[2] |
| Nausea | 46% | - | Hematologic Malignancies[2] |
| Anemia | - | 15% | Hematologic Malignancies[2] |
| Febrile Neutropenia | - | 15% | Hematologic Malignancies[2] |
Table 4: Common Treatment-Related Adverse Events Associated with Molibresib.
Pharmacokinetics (PK) and Pharmacodynamics (PD)
Molibresib exhibits a consistent pharmacokinetic profile across patient populations.
| PK Parameter | Value |
| Absorption | Rapid |
| Time to Max. Plasma Conc. (Tmax) | ~2 hours |
| Elimination Half-life (t1/2) | 3–7 hours |
Table 5: Key Pharmacokinetic Parameters of Molibresib.[1][6][7]
As a pharmacodynamic biomarker, dose-dependent reductions in circulating monocyte chemoattractant protein-1 (MCP-1) levels were observed, indicating target engagement.[1][6][7]
Conclusion and Future Directions
Molibresib is a potent BET inhibitor that has demonstrated proof-of-concept as a monotherapy in genetically defined tumors like NUT carcinoma.[1][7] However, its single-agent activity in other solid and hematologic malignancies has been modest, and its use is often limited by toxicities such as thrombocytopenia and gastrointestinal side effects.[2][8]
The future of molibresib and other BET inhibitors likely lies in combination therapies.[2] Preclinical evidence suggests that BET inhibition can disrupt DNA repair pathways and may synergize with standard chemotherapies or other targeted agents to overcome resistance.[1] Ongoing and future research will be critical to identify optimal combination strategies and predictive biomarkers to select patients most likely to benefit from this class of epigenetic drugs.
Appendix A: Experimental Protocols
Phase I/II Study in Solid Tumors (e.g., NCT01587703)
-
Study Design: An open-label, two-part, dose-escalation (Part 1) and dose-expansion (Part 2) study.[1][12]
-
Part 1 (Dose Escalation): Patients with various advanced solid tumors received escalating oral doses of molibresib (starting at 2 mg once daily).[1] A single-patient escalation was used until the first instance of a Grade ≥2 drug-related toxicity, after which a standard 3+3 design was implemented.[1][6][7] The primary objective was to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[12]
-
Part 2 (Dose Expansion): Patients with specific tumor types (including NC, CRPC, SCLC, etc.) were enrolled into cohorts and received molibresib at the RP2D to evaluate clinical activity.[12][13]
-
Endpoints:
Phase I/II Study in Hematologic Malignancies (e.g., NCT01943851)
-
Study Design: An open-label, two-part, Phase I/II study.[2][8]
-
Part 1 (Dose Escalation): Determined the RP2D of molibresib in patients with AML, NHL, or multiple myeloma.[2][8] An accelerated dose escalation design was used initially (one patient per dose level), followed by a standard 3+3 design for separate tumor cohorts after the first Grade ≥2 drug-related toxicity.[2]
-
Part 2 (Dose Expansion): Investigated the safety and efficacy of molibresib at the RP2D in patients with relapsed/refractory myelodysplastic syndrome (MDS) or cutaneous T-cell lymphoma (CTCL).[2][8]
-
Endpoints:
Fluorescence Resonance Energy Transfer (FRET) Assay (Preclinical)
-
Objective: To measure the binding affinity and displacement ability of molibresib.
-
Methodology: Molibresib is titrated against a fixed concentration of a BET bromodomain protein (e.g., BRD2, BRD3, or BRD4) in the presence of a fluorescently labeled tetra-acetylated Histone H4 peptide.[4] The binding of the peptide to the bromodomain results in a FRET signal. Molibresib competes with the peptide for binding, causing a concentration-dependent decrease in the FRET signal. The IC50 value is calculated from the resulting dose-response curve, representing the concentration of molibresib required to displace 50% of the bound peptide.[4]
References
- 1. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor-positive/HER2-negative Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Safety, pharmacokinetic, pharmacodynamic and clinical activity of molibresib for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK525762 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK525762, also known as molibresib, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including MYC.[3][4] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, GSK525762 displaces them from chromatin, leading to the suppression of target gene expression.[2] This disruption of transcriptional programs results in the inhibition of cell proliferation and the induction of cell cycle arrest in various cancer models.[3] This document provides detailed protocols for assessing the in vitro efficacy of GSK525762 on cancer cell proliferation using two common methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Introduction
The BET family of proteins are key regulators of gene transcription and are implicated in the pathogenesis of numerous cancers.[4] GSK525762 (molibresib) is a pan-BET inhibitor that has demonstrated anti-proliferative activity in a range of preclinical cancer models.[5][6] Its mechanism of action primarily involves the downregulation of the MYC oncogene and its downstream targets, which are critical for cell cycle progression and cell growth.[3][7] Evaluating the potency of GSK525762 in different cancer cell lines is a critical step in preclinical drug development. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell proliferation by 50%. The following protocols provide detailed, step-by-step instructions for conducting cell proliferation assays to determine the IC50 of GSK525762.
Data Presentation
The following table summarizes the reported IC50 values of GSK525762 in various cancer cell lines. This data provides a reference for the expected potency of the compound and can aid in the selection of appropriate cell lines and concentration ranges for in vitro studies.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| OPM-2 | Multiple Myeloma | Not Specified | 60.15 |
| HL-60 | Acute Myeloid Leukemia | MTS Assay | 120 |
| 697 | Acute Lymphoblastic Leukemia | CellTiter-Glo® | 1170 |
| Solid Tumors (median) | Various | Not Specified | 50 - 1698 |
| NUT Midline Carcinoma (median) | NUT Midline Carcinoma | Not Specified | 50 |
Data compiled from multiple sources.[8][9]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by GSK525762 and the general experimental workflow for determining its IC50 value.
Caption: GSK525762 Mechanism of Action and Downstream Signaling Pathway.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Molibresib Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib (GSK525762, I-BET762) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic readers that play a critical role in the transcriptional regulation of key oncogenes, including c-MYC.[2][3] By binding to the acetylated lysine recognition motifs of BET proteins, Molibresib displaces them from chromatin, thereby inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and differentiation. This mechanism of action has shown therapeutic potential in various preclinical models of solid tumors and hematologic malignancies, with a particular focus on NUT midline carcinoma (NMC), a rare and aggressive cancer driven by BRD4-NUT fusion proteins.[2][3][4]
These application notes provide detailed protocols for the administration of Molibresib in mouse xenograft models, including drug formulation, establishment of xenografts, dosing regimens, and methods for assessing pharmacodynamic effects and toxicity.
Mechanism of Action and Signaling Pathway
Molibresib competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones on chromatin. This leads to the downregulation of target genes, most notably the proto-oncogene c-MYC. The inhibition of c-MYC and other pro-proliferative genes results in cell cycle arrest, apoptosis, and reduced tumor growth. In the context of NUT midline carcinoma, Molibresib directly targets the BRD4-NUT fusion oncoprotein, disrupting its function and inducing differentiation and growth arrest of cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the pathogenesis and treatment of nut carcinoma: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular-genetic profiling and high-throughput in vitro drug screening in NUT midline carcinoma—an aggressive and fatal disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Monitoring BRD4 Inhibition in Cancer Cells via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression and a promising therapeutic target in various cancers.[1] BRD4 acts as an epigenetic "reader" by binding to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-Myc.[1][2] Inhibition of BRD4 has been shown to suppress cancer cell proliferation and induce apoptosis, making it an attractive strategy for cancer therapy.[3]
One class of molecules designed to interfere with BRD4 function are PROTACs (Proteolysis-Targeting Chimeras), which induce the degradation of the target protein.[4] This document provides a detailed protocol for utilizing Western blot analysis to assess the inhibition and degradation of BRD4 in cultured cancer cells following treatment with a small molecule inhibitor. While the specific compound ChEMBL22003 is not characterized in the available literature, this protocol offers a robust framework for evaluating novel BRD4 inhibitors.
BRD4 Signaling and Mechanism of Inhibition
BRD4 plays a pivotal role in transcriptional activation. Its bromodomains recognize and bind to acetylated histones at super-enhancers and promoters, leading to the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. This, in turn, phosphorylates RNA Polymerase II, stimulating transcriptional elongation of target genes, including the proto-oncogene MYC.[5] BRD4 is also implicated in other signaling pathways, such as the NFκB and Notch signaling pathways.[6]
Small molecule inhibitors of BRD4, such as JQ1, competitively bind to the acetyl-lysine binding pockets of the bromodomains, displacing BRD4 from chromatin and thereby preventing the transcription of its target genes.[3][7] More advanced therapeutic strategies, like PROTACs (e.g., dBET1, MZ1), are bifunctional molecules that link a BRD4-binding moiety to an E3 ubiquitin ligase ligand. This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD4, leading to a more profound and sustained suppression of its activity.[4][8]
Quantitative Data on BRD4 Inhibitors
The efficacy of BRD4 inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) or degradation concentration (DC50). The following table summarizes data for well-characterized BRD4 inhibitors.
| Compound | Type | Target Cell Line | IC50/DC50 | Downstream Effect |
| (+)-JQ1 | Inhibitor | Various | IC50: 77 nM (BRD4(1)), 33 nM (BRD4(2)) | Downregulation of c-Myc |
| ARV-771 | PROTAC Degrader | Various | Kd: 9.6 nM (BRD4(1)), 7.6 nM (BRD4(2)) | BRD4 Degradation |
| dBET1 | PROTAC Degrader | Various | EC50: 430 nM | BRD4 Degradation |
| GNE-987 | PROTAC Degrader | EOL-1 AML | DC50: 0.03 nM | BRD4 Degradation |
| Pelabresib (CPI-0610) | Inhibitor | Various | IC50: 39 nM (BRD4-BD1) | MYC Inhibition (EC50: 0.18 µM) |
| BRD4 Inhibitor-29 | Inhibitor | Prostate Cancer Cells | IC50: <100 nM | Antiproliferative Effect |
Note: This data is compiled from various sources and specific values may vary depending on the experimental conditions.[9][10]
Experimental Protocols
Western Blot Protocol for Assessing BRD4 Inhibition
This protocol details the steps to evaluate the effect of a small molecule inhibitor on BRD4 protein levels and its key downstream target, c-Myc.
1. Cell Culture and Treatment:
-
Cell Lines: Select a human cancer cell line known to express BRD4 (e.g., HeLa, MDA-MB-231, THP-1).[8]
-
Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvesting. Allow cells to attach overnight.
-
Treatment: Treat cells with the BRD4 inhibitor at various concentrations (e.g., a range from 1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[8]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Primary Antibodies:
-
Anti-BRD4 (1:1000 dilution)
-
Anti-c-Myc (1:1000 dilution)
-
Anti-GAPDH or β-actin (1:5000 dilution) as a loading control
-
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest signal to the loading control signal.
Visualizations
Caption: BRD4 signaling pathway and mechanism of inhibition.
Caption: Western blot experimental workflow.
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting BRD4 proteins suppresses the growth of NSCLC through downregulation of eIF4E expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. BRD4 PROTAC degrader MZ1 exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The combined effect of epigenetic inhibitors for LSD1 and BRD4 alters prostate cancer growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Measuring In Vivo Target Engagement of GSK525762: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK525762 (molibresib) is a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival.[3] By binding to the acetyl-lysine binding pockets of BET bromodomains, GSK525762 displaces them from chromatin, leading to the downregulation of key oncogenes, most notably MYC.[4][5] Verifying that GSK525762 effectively engages its targets in a complex in vivo environment is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and predicting clinical efficacy.
These application notes provide detailed protocols for three key methodologies to measure the in vivo target engagement of GSK525762: the Cellular Thermal Shift Assay (CETSA), Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq), and Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for downstream biomarker analysis.
Signaling Pathway and Mechanism of Action
GSK525762 disrupts the interaction between BET proteins and acetylated histones, a critical step for the transcription of various oncogenes. The diagram below illustrates the signaling pathway and the point of inhibition by GSK525762.
Caption: GSK525762 competitively inhibits BET protein binding to acetylated histones.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of GSK525762, demonstrating its pharmacodynamic effects and target engagement.
Table 1: Preclinical In Vivo Efficacy of GSK525762
| Animal Model | GSK525762 Dose | Outcome | Biomarker Modulation |
| Breast Cancer Mouse Model | Not Specified | Significantly delayed tumor development | Downregulation of c-Myc, pSTAT3, and pERK protein expression in tumor cells |
| Lung Cancer Mouse Model | 60 and 120 mg/kg in diet | Significantly delayed tumor development | Not specified |
Table 2: Clinical Pharmacodynamics of GSK525762 (Molibresib)
| Clinical Trial Phase | Patient Population | Dose Range | Key Pharmacodynamic Finding |
| Phase I/II | NUT Carcinoma and other solid tumors | 2 - 100 mg once daily | Dose-dependent reductions in circulating monocyte chemoattractant protein-1 (MCP-1) levels were observed.[2][5] |
| Phase I/II | Relapsed/Refractory Hematologic Malignancies | 5 - 200 mg once daily | Antitumor activity observed, but use limited by toxicities. |
| Phase I/II | Hormone Receptor-positive/HER2-negative Advanced or Metastatic Breast Cancer | 60 or 80 mg once daily (in combination with fulvestrant) | The combination did not meet the threshold for proceeding to phase II. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
CETSA is a biophysical method to assess drug-target interaction in a cellular or tissue context. The principle is that a ligand-bound protein is thermally more stable than its unbound form. This protocol is adapted for measuring GSK525762 engagement with BRD2, BRD3, and BRD4 in vivo.
Experimental Workflow:
Caption: Workflow for in vivo CETSA to measure GSK525762 target engagement.
Protocol:
-
Animal Dosing: Administer GSK525762 or vehicle control to tumor-bearing mice at desired doses and time points.
-
Tissue Harvest: At the study endpoint, euthanize mice and immediately harvest tumors or tissues of interest. Keep samples on ice.
-
Tissue Homogenization: Homogenize tissue samples in phosphate-buffered saline (PBS) supplemented with protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the homogenates into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. An unheated sample should be included as a control.
-
Lysis and Centrifugation: Subject the heated samples to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble and aggregated protein fractions.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using primary antibodies specific for BRD2, BRD3, and BRD4.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for BRD2, BRD3, and BRD4 at each temperature.
-
Normalize the band intensities to the unheated control for each treatment group.
-
Plot the normalized intensities against temperature to generate melting curves.
-
A rightward shift in the melting curve for the GSK525762-treated group compared to the vehicle group indicates target stabilization and therefore target engagement.
-
Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide occupancy of DNA-binding proteins. This protocol can be used to determine the displacement of BRD4 from chromatin upon GSK525762 treatment.
Experimental Workflow:
Caption: Workflow for ChIP-seq to assess BRD4 displacement by GSK525762.
Protocol:
-
Animal Dosing and Tissue Harvest: As described in the CETSA protocol.
-
Cross-linking: Mince the harvested tissue and cross-link with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Shearing: Prepare cell lysates and sonicate to shear chromatin to fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody or an IgG control.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a column-based kit.
-
Library Preparation and Sequencing: Prepare DNA libraries from the immunoprecipitated and input DNA and perform high-throughput sequencing.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of BRD4 enrichment.
-
Compare the BRD4 binding profiles between GSK525762-treated and vehicle-treated samples to identify regions of BRD4 displacement.
-
Analyze the genes associated with the displaced BRD4 peaks to understand the downstream transcriptional effects.
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR can be used to measure the change in expression of downstream target genes of BET proteins, such as c-MYC and CCL2 (MCP-1), as a surrogate marker for target engagement.
Protocol:
-
Animal Dosing and Tissue/Blood Collection: As described in the CETSA protocol. For MCP-1 analysis, blood can be collected via cardiac puncture.
-
RNA Extraction: Extract total RNA from tissues or peripheral blood mononuclear cells (PBMCs) using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and gene-specific primers for c-MYC, CCL2, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Primer Sequences:
-
Human c-MYC: Forward: 5'-TCAAGAGGTGCCACGTCTCC-3', Reverse: 5'-TCTTGGCAGCAGGATAGTCCTT-3'
-
Human CCL2 (MCP-1): Commercially available validated primer sets are recommended (e.g., from Sino Biological, OriGene).[3][4]
-
Mouse Ccl2 (Mcp-1): Commercially available validated primer sets are recommended (e.g., from R&D Systems, Sino Biological).[1][6]
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the delta-delta Ct method, normalizing to the housekeeping gene.
-
Compare the expression levels of c-MYC and CCL2 in GSK525762-treated samples to vehicle-treated samples to determine the extent of target gene downregulation.
-
Conclusion
The methodologies outlined in these application notes provide a robust framework for assessing the in vivo target engagement of GSK525762. A multi-faceted approach, combining direct biophysical measurements (CETSA), genome-wide occupancy analysis (ChIP-seq), and downstream biomarker modulation (RT-qPCR), will provide a comprehensive understanding of the drug's mechanism of action and its effects in a physiologically relevant setting. This detailed characterization is essential for the successful clinical development of GSK525762 and other BET inhibitors.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. origene.com [origene.com]
- 4. Human MCP-1/CCL2 qPCR Primer Pair, HP104854 | Sino Biological [sinobiological.com]
- 5. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
Determining the IC50 of GSK525762 with the Cell Titer-Glo® Luminescent Cell Viability Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK525762, also known as Molibresib, is a potent and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] These proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes involved in cell proliferation and survival.[4][5] By competitively binding to the acetyl-lysine binding pockets of BET proteins, GSK525762 disrupts their interaction with acetylated histones, leading to the downregulation of target genes and subsequent inhibition of cancer cell growth.[1][3]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture.[6][7][8][9] The assay quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[6][7] The simple "add-mix-measure" format involves adding a single reagent directly to cultured cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[6][9][10] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of GSK525762 in cancer cell lines using the CellTiter-Glo® assay.
Signaling Pathway of GSK525762
GSK525762 targets the BET family of proteins, which are critical components of the transcriptional machinery. BET proteins bind to acetylated lysine residues on histones through their bromodomains, recruiting transcriptional regulators to promote the expression of target genes, including the proto-oncogene MYC. GSK525762 acts as a competitive inhibitor of this interaction, leading to the suppression of oncogenic gene transcription, cell cycle arrest, and apoptosis.
Caption: Mechanism of action of GSK525762.
Experimental Protocols
This protocol is designed for determining the IC50 of GSK525762 in a 96-well plate format. Optimization for different cell lines and plate formats may be required.
Materials and Reagents
| Reagent/Material | Supplier |
| GSK525762 | MedChemExpress |
| CellTiter-Glo® Luminescent Cell Viability Assay Kit | Promega |
| Cancer Cell Line of Interest | ATCC or equivalent |
| Complete Cell Culture Medium | Varies by cell line |
| Fetal Bovine Serum (FBS) | Varies by cell line |
| Penicillin-Streptomycin | Varies by cell line |
| Dimethyl Sulfoxide (DMSO), sterile | Sigma-Aldrich |
| Sterile, Opaque-Walled 96-Well Plates | Corning or equivalent |
| Multichannel Pipettes | |
| CO2 Incubator (37°C, 5% CO2) | |
| Luminometer |
Cell Seeding
-
Culture cells in their recommended complete medium until they reach logarithmic growth phase.
-
Harvest cells using standard cell culture techniques (e.g., trypsinization for adherent cells).
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Resuspend the cells in complete culture medium to the desired seeding density. This should be optimized for each cell line to ensure cells are in an exponential growth phase at the end of the assay.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only (no cells) to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
Table 1: Recommended Cell Seeding Densities
| Cell Type | Seeding Density (cells/well) |
| Adherent Cells | 5,000 - 10,000 |
| Suspension Cells | 20,000 - 40,000 |
Compound Preparation and Treatment
-
Prepare a stock solution of GSK525762 in sterile DMSO (e.g., 10 mM).
-
Perform a serial dilution of the GSK525762 stock solution in complete culture medium to achieve the desired final concentrations. The concentration range should span at least three logs and bracket the expected IC50 value.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells (for adherent cells) or add the drug dilutions directly (for suspension cells).
-
Add 100 µL of the diluted GSK525762 solutions or vehicle control to the appropriate wells.
-
Incubate the plate for a predetermined optimal time (typically 72-96 hours) at 37°C in a 5% CO2 incubator.[11]
CellTiter-Glo® Assay and Measurement
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for at least 30 minutes.[9][12]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][12]
-
Measure the luminescence using a luminometer.
Data Presentation and Analysis
The IC50 value is the concentration of an inhibitor where the response (in this case, cell viability) is reduced by half.
Data Analysis
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Calculate the percentage of cell viability for each GSK525762 concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the GSK525762 concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve with variable slope) to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Table 2: Preclinical IC50 Values of GSK525762 in Various Cancer Cell Lines
| Cancer Type | IC50 Range (nM) |
| NUT Midline Carcinoma (NMC) | ~50 |
| Solid Tumors | 50 - 1698 |
| BET Bromodomain Inhibition (in vitro) | 32.5 - 42.5 |
Note: These values are for reference and may vary depending on the cell line and experimental conditions.[1][2][11]
Experimental Workflow
The following diagram illustrates the key steps in the determination of GSK525762 IC50 using the Cell Titer-Glo® assay.
Caption: Workflow for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. news-medical.net [news-medical.net]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. yph-bio.com [yph-bio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Fasiglifam (TAK-875) in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasiglifam, also known as TAK-875, is a selective agonist for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is primarily expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[3][4] Fasiglifam was developed as a potential treatment for type 2 diabetes.[4][5] These application notes provide a summary of reported dosages and protocols for the use of Fasiglifam (TAK-875) in preclinical animal studies to guide researchers in their experimental design.
Quantitative Data Summary
The following tables summarize the reported dosages of Fasiglifam (TAK-875) used in various preclinical animal models.
Table 1: Single-Dose Administration of Fasiglifam (TAK-875) in Rats
| Animal Model | Dosage Range (mg/kg) | Route of Administration | Vehicle | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 3 - 10 | Oral Gavage | Not Specified | Improved postprandial and fasting hyperglycemia. | [2] |
| Sprague Dawley Rats | 10 | Oral Gavage | 0.5% Methocel | No adverse reactions observed. | [6] |
| Sprague Dawley Rats | 30 | Oral Gavage | Not Specified | Did not alter fasting glucose levels in normoglycemic rats. | [1] |
| Sprague Dawley Rats | 50 | Oral Gavage | 0.5% Methocel | No adverse reactions observed. | [6] |
| Sprague Dawley Rats | 100 | Oral Gavage | 0.5% Methocel | Investigated for potential drug-induced liver injury. | [7] |
| Sprague Dawley Rats | 5 | Intravenous | Not Specified | Pharmacokinetic analysis. | [6] |
Table 2: Repeat-Dose Administration of Fasiglifam (TAK-875) in Rats
| Animal Model | Dosage (mg/kg/day) | Duration | Route of Administration | Vehicle | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 10 (twice daily) | 6 weeks | Oral Gavage | Not Specified | Significantly decreased glycosylated hemoglobin (GHb). | [2] |
| Sprague Dawley Rats | 100, 300, 1000 | 5 days | Oral Gavage | 0.5% Methocel | Investigated for potential drug-induced liver injury; high doses led to increases in ALT, bilirubin, and bile acids. | [7][8] |
| Sprague Dawley Rats | 500 | 28 days | Oral Gavage | 0.5% Methocel | Investigated for potential drug-induced liver injury. | [7] |
Table 3: Single-Dose Administration of Fasiglifam (TAK-875) in Other Animal Models
| Animal Model | Dosage (mg/kg) | Route of Administration | Vehicle | Key Findings | Reference |
| Dogs | 30 | Oral Gavage | 0.5% Methocel | Investigated for potential drug-induced liver injury. | [7] |
Signaling Pathway
Fasiglifam (TAK-875) acts as an agonist at the GPR40 receptor, which is coupled to the Gq/11 protein. Upon activation, it stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells.
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats
Objective: To assess the effect of a single oral dose of Fasiglifam (TAK-875) on glucose tolerance in a diabetic animal model.
Materials:
-
Fasiglifam (TAK-875)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (e.g., 2 g/kg)
-
Zucker Diabetic Fatty (ZDF) rats
-
Oral gavage needles
-
Blood glucose monitoring system
Procedure:
-
Fast the ZDF rats overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer Fasiglifam (TAK-875) at the desired dose (e.g., 3-10 mg/kg) or vehicle via oral gavage.
-
After a specified time (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Protocol 2: Chronic Dosing for Glycemic Control Assessment in ZDF Rats
Objective: To evaluate the long-term effects of Fasiglifam (TAK-875) on glycemic control in a diabetic animal model.
Materials:
-
Fasiglifam (TAK-875)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Zucker Diabetic Fatty (ZDF) rats
-
Oral gavage needles
-
Equipment for measuring glycosylated hemoglobin (GHb)
Procedure:
-
House the ZDF rats under standard conditions with free access to food and water.
-
Administer Fasiglifam (TAK-875) at the desired dose (e.g., 10 mg/kg, twice daily) or vehicle via oral gavage for the duration of the study (e.g., 6 weeks).
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, collect blood samples for the analysis of glycosylated hemoglobin (GHb) levels.
-
Compare the GHb levels between the treatment and vehicle control groups to assess long-term glycemic control.
Protocol 3: Investigation of Drug-Induced Liver Injury in Sprague Dawley Rats
Objective: To assess the potential for Fasiglifam (TAK-875) to cause liver injury at high doses.
Materials:
-
Fasiglifam (TAK-875)
-
Vehicle (0.5% Methocel)
-
Sprague Dawley rats
-
Oral gavage needles
-
Equipment for clinical chemistry analysis (ALT, bilirubin, bile acids)
-
Histology equipment
Procedure:
-
House the Sprague Dawley rats under standard conditions.
-
Administer Fasiglifam (TAK-875) at high doses (e.g., 100, 300, 1000 mg/kg/day) or vehicle via oral gavage for a specified period (e.g., 5 days).[7]
-
Collect blood samples at the end of the study for clinical chemistry analysis of liver function markers such as alanine aminotransferase (ALT), bilirubin, and total bile acids.
-
Euthanize the animals and collect liver tissue for histopathological examination.
-
Process the liver tissue, section, and stain with hematoxylin and eosin (H&E) to evaluate for signs of hepatocellular damage, such as hypertrophy and necrosis.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK525762 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK525762, also known as Molibresib or I-BET-762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, such as c-Myc, and are implicated in various cancers.[2][3][4] GSK525762 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with acetylated histones.[5] This disruption of chromatin-mediated signaling leads to the downregulation of target gene expression, resulting in cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for the preparation and use of GSK525762 in cell culture experiments.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Synonyms | Molibresib, I-BET-762, GSK525762A | [5][6][7] |
| Molecular Weight | 423.9 g/mol | [5] |
| Solubility | Soluble in DMSO (up to 200 mg/mL) | [7] |
| Storage | Store solid powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [8] |
Mechanism of Action of GSK525762
GSK525762 acts as a competitive inhibitor at the acetyl-lysine binding pocket of BET proteins. This prevents the recruitment of transcriptional machinery necessary for the expression of key oncogenes and cell cycle regulators.
Figure 1: Mechanism of action of GSK525762.
Quantitative Data: In Vitro Efficacy
GSK525762 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various | BET-sensitive | 32.5 - 42.5 | [7] |
| HepG2 | Hepatocellular Carcinoma | EC50 = 700 | [5] |
| OPM-2 | Multiple Myeloma | 60.15 | [9] |
| Prostate Cancer Cell Lines (sensitive) | Prostate Cancer | Potent Inhibition | [2] |
Experimental Protocols
Preparation of GSK525762 Stock and Working Solutions
Materials:
-
GSK525762 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Protocol:
-
Stock Solution (10 mM):
-
To prepare a 10 mM stock solution, dissolve 4.24 mg of GSK525762 powder in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to one year.[8]
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare fresh working solutions by diluting the stock solution in complete cell culture medium to the desired final concentration immediately before use.
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Perform serial dilutions to achieve the desired concentration range for your experiment.
-
Note: The final DMSO concentration in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of GSK525762 on the viability of adherent cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
GSK525762 working solutions
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
DMSO (for solubilization)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK525762 in complete culture medium.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the GSK525762 working solutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of cell viability against the log of the GSK525762 concentration to determine the IC50 value.
-
Western Blot Analysis of c-Myc Expression
This protocol outlines the steps to assess the effect of GSK525762 on the protein expression levels of its key downstream target, c-Myc.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
GSK525762 working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of GSK525762 (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Wash and incubate with the appropriate secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative change in expression.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effects of GSK525762 in cell culture.
References
- 1. Stabilization of the c-Myc Protein via the Modulation of Threonine 58 and Serine 62 Phosphorylation by the Disulfiram/Copper Complex in Oral Cancer Cells | MDPI [mdpi.com]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tools to study c-Myc and Myc-tagged proteins | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molibresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Molibresib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib (GSK525762) is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By binding to the acetyl-lysine recognition pockets of BET proteins, molibresib displaces them from chromatin, thereby modulating the transcription of key oncogenes such as c-MYC.[2][3][4] While molibresib has shown promise in preclinical models and some clinical activity as a monotherapy, its efficacy can be limited by toxicities and the development of resistance.[5] Preclinical evidence strongly suggests that combining molibresib with other anticancer agents can lead to synergistic or additive effects, overcoming resistance and enhancing therapeutic efficacy.
These application notes provide an overview of preclinical data and experimental protocols for combining molibresib with other targeted therapies. The information is intended to guide researchers in designing and executing studies to explore novel combination strategies involving molibresib.
I. Molibresib in Combination with MEK Inhibitors
Rationale: The RAS/RAF/MEK/ERK signaling pathway is frequently hyperactivated in various cancers. Resistance to BET inhibitors can be mediated by the activation of this pathway. Therefore, the combination of a BET inhibitor like molibresib with a MEK inhibitor presents a rational approach to achieve synergistic antitumor effects. Preclinical studies have demonstrated that this combination is effective in various cancer models, including those with KRAS mutations.
Preclinical Data Summary
| Cancer Type | Cell Line/Model | Combination | Key Findings | Reference |
| Colorectal Cancer | RKO (xenograft) | Molibresib (15 mg/kg) + Trametinib (1 mg/kg) | Significant survival benefit compared to single agents. | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231 (xenograft) | Molibresib (15 mg/kg) + Trametinib (1 mg/kg) | Significant survival benefit compared to single agents. | [6] |
| Multiple Myeloma | RPMI-8226 (xenograft) | Molibresib (25 mg/kg) + Trametinib (0.1 mg/kg) | Significant survival benefit compared to single agents. | [6] |
Signaling Pathway
Caption: Molibresib and MEK inhibitor signaling pathway.
Experimental Protocol: In Vivo Xenograft Study
This protocol is a general guideline based on preclinical studies of BET and MEK inhibitor combinations.[6][7]
1. Cell Culture and Implantation:
-
Culture human cancer cell lines (e.g., RKO, MDA-MB-231) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., 1:1 Matrigel and PBS).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
2. Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into four groups:
-
Vehicle control
-
Molibresib alone
-
Trametinib alone
-
Molibresib + Trametinib
-
3. Drug Preparation and Administration:
-
Molibresib: Prepare a formulation suitable for oral gavage (e.g., in 0.5% hydroxypropyl methylcellulose).
-
Trametinib: Prepare a formulation suitable for oral gavage.
-
Administer drugs daily via oral gavage at the desired doses (e.g., Molibresib at 15-25 mg/kg, Trametinib at 0.1-1 mg/kg).
4. Monitoring and Endpoints:
-
Measure tumor volume twice weekly using the formula: (Length x Width²) / 2.
-
Monitor body weight and overall health of the animals.
-
The primary endpoint is typically tumor growth inhibition or time to a predetermined tumor volume.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for downstream targets).
II. Molibresib in Combination with Endocrine Therapy
Rationale: In hormone receptor-positive (HR+) breast cancer, resistance to endocrine therapies like tamoxifen and fulvestrant is a major clinical challenge. BET proteins have been implicated in the transcriptional programs that drive this resistance. Combining a BET inhibitor with an endocrine agent can potentially restore sensitivity and lead to more durable responses. Preclinical data has shown that the combination of the BET inhibitor JQ1 with fulvestrant results in tumor regression in endocrine-resistant models.[8]
Preclinical Data Summary
| Cancer Type | Model | Combination | Key Findings | Reference |
| Tamoxifen-Resistant Breast Cancer | MCF7 Xenograft (Tam-R) | JQ1 (50 mg/kg, daily) + Fulvestrant (5 mg/week) | Significant tumor growth inhibition and regression compared to single agents. | [8] |
Signaling Pathway
Caption: Molibresib and endocrine therapy signaling pathway.
Experimental Protocol: Synergy Assay (Cell Viability)
This protocol provides a general framework for assessing the synergy between molibresib and fulvestrant in vitro.
1. Cell Culture:
-
Use an appropriate endocrine-resistant breast cancer cell line (e.g., tamoxifen-resistant MCF7).
-
Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.
2. Drug Treatment:
-
Prepare a dose-response matrix of molibresib and fulvestrant.
-
Treat the cells with single agents and combinations for 72-96 hours.
-
Include a vehicle control (e.g., DMSO).
3. Viability Assessment:
-
Use a standard cell viability assay such as CellTiter-Glo® or MTT.
-
Measure luminescence or absorbance according to the manufacturer's protocol.
4. Synergy Analysis:
-
Normalize the data to the vehicle control.
-
Calculate synergy scores using a suitable model, such as the Bliss independence or Loewe additivity model, with software like SynergyFinder.
III. Molibresib in Combination with mTOR Inhibitors
Rationale: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. There is evidence of crosstalk between BET-regulated transcriptional programs and the mTOR signaling pathway. The combined inhibition of BET proteins and mTORC1/2 has been shown to be highly effective in preclinical models of rhabdomyosarcoma.[9][10]
Preclinical Data Summary
| Cancer Type | Cell Line/Model | Combination | Key Findings | Reference |
| Rhabdomyosarcoma | RD and RH30 cells | RVX-208 (BETi) + OSI-027 or PP242 (mTORC1/2i) | Significant enhancement of single-agent effects in reducing cell viability. | [9] |
| Rhabdomyosarcoma | RD Xenograft | RVX-208 (60 mg/kg, daily) + PP242 (40 mg/kg, 3x/week) | Significant reduction in tumor growth compared to single agents. | [9] |
Signaling Pathway
Caption: Molibresib and mTOR inhibitor signaling pathway.
Experimental Workflow: Combination Therapy Evaluation
Caption: General workflow for evaluating combination therapies.
Conclusion
The combination of molibresib with other targeted anticancer agents represents a promising therapeutic strategy. The preclinical data summarized in these application notes for combinations with MEK inhibitors, endocrine therapy, and mTOR inhibitors provide a strong rationale for further investigation. The provided protocols offer a starting point for researchers to explore these and other novel molibresib-based combination therapies in various cancer models. Careful consideration of appropriate cell line models, dosing schedules, and endpoint analyses will be crucial for the successful preclinical evaluation of these combination strategies.
References
- 1. Molibresib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Role of BET Inhibitors in Triple Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combined Inhibition of BET Bromodomain and mTORC1/2 Provides Therapeutic Advantage for Rhabdomyosarcoma by Switching Cell Death Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined inhibition of BET bromodomain and mTORC1/2 provides therapeutic advantage for rhabdomyosarcoma by switching cell death mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral shRNA Knockdown to Validate GSK525762 Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK525762 (molibresib) is a small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, playing a crucial role in regulating the transcription of genes involved in cell growth, proliferation, and differentiation.[3][4] Inhibition of these proteins has shown therapeutic potential in various cancers and inflammatory diseases.[3][5]
Target validation is a critical step in drug development to ensure that the pharmacological effects of a compound are mediated through its intended molecular target.[6] Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a robust method for this purpose. By specifically silencing the expression of the target gene (e.g., BRD4), researchers can determine if the resulting cellular phenotype mimics the effects of the drug.[6] This application note provides a detailed protocol for using lentiviral shRNA to validate that the observed effects of GSK525762 are on-target.
Principle of the Method
The core principle is to compare the cellular and molecular effects of GSK525762 treatment with those of shRNA-mediated knockdown of its primary targets, the BET proteins. If the knockdown of a specific BET protein (e.g., BRD4) phenocopies the effects of GSK525762, it provides strong evidence that the drug's activity is mediated through that target.[6] Lentiviral vectors are used to deliver shRNA constructs into target cells, where they are processed by the cell's RNA interference (RNAi) machinery to degrade the target mRNA, leading to reduced protein expression.[6]
Data Presentation
Table 1: In Vitro Activity of GSK525762
| Parameter | Value | Reference |
| Target(s) | BRD2, BRD3, BRD4 | [7] |
| IC50 (Cell-free) | ~35 nM | [7] |
| Binding Affinity (Kd) | 50.5–61.3 nM | [7] |
Table 2: Representative Cellular Effects of BET Inhibition (GSK525762 or shRNA Knockdown)
| Assay | GSK525762 Treatment | shRNA Knockdown of BRD4 | Expected Outcome |
| Cell Viability (IC50) | Dose-dependent decrease | Significant reduction | Similar potency and efficacy |
| Apoptosis (Annexin V) | Increase in apoptotic cells | Increase in apoptotic cells | Comparable induction of apoptosis |
| Cell Cycle (Propidium Iodide) | G1 phase arrest | G1 phase arrest | Similar cell cycle distribution |
| MYC mRNA Expression (qPCR) | Downregulation | Downregulation | Significant reduction in both conditions |
| MCP-1 Protein Secretion (ELISA) | Dose-dependent reduction | Significant reduction | Correlated decrease in secretion |
Experimental Protocols
Protocol 1: Cell Line Selection and GSK525762 Treatment
-
Cell Line Selection: Choose a cell line known to be sensitive to BET inhibitors. Many hematologic malignancy and solid tumor cell lines are suitable.[4] For example, NUT midline carcinoma (NMC) cell lines are highly dependent on BRD4.[8]
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
GSK525762 Preparation: Prepare a stock solution of GSK525762 in DMSO. Further dilute in culture medium to the desired final concentrations for experiments.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat cells with a serial dilution of GSK525762 for 72 hours.
-
Perform the viability assay according to the manufacturer's instructions.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
-
Apoptosis and Cell Cycle Analysis:
-
Treat cells with GSK525762 at 1x and 5x the IC50 concentration for 48 hours.
-
For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.
-
For cell cycle analysis, fix cells in ethanol, stain with PI, and analyze by flow cytometry.
-
Protocol 2: Lentiviral shRNA Production and Transduction
-
shRNA Selection: Obtain at least three different lentiviral shRNA constructs targeting the gene of interest (e.g., BRD4) and a non-targeting (scramble) shRNA control.[9]
-
Lentivirus Production:
-
In a 10 cm dish, co-transfect HEK293T cells with the shRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
(Optional) Concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
-
-
Viral Titer Determination: Determine the viral titer using a method such as qPCR-based measurement of viral RNA or by transducing cells and selecting with puromycin.
-
Transduction of Target Cells:
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin). The appropriate concentration should be determined by a kill curve.[10]
-
Continue selection for several days until non-transduced cells are eliminated.
-
Protocol 3: Validation of Target Knockdown
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from the stable knockdown and control cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the target gene (e.g., BRD4) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method. A knockdown of >70% is generally considered successful.[9]
-
-
Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-β-actin).
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Protocol 4: Phenotypic Comparison
-
Comparative Assays: Perform the same cellular assays described in Protocol 1 (cell viability, apoptosis, cell cycle) on the stable knockdown and control cell lines.
-
Downstream Target Analysis: Analyze the expression of known downstream targets of BET proteins, such as MYC, using qPCR and Western blotting in both the GSK525762-treated and the shRNA knockdown cells.[5]
-
Data Analysis: Compare the results from the GSK525762-treated cells with the shRNA knockdown cells. A high degree of similarity in the phenotypic and molecular readouts validates that the effects of GSK525762 are on-target.
Mandatory Visualizations
Caption: GSK525762 mechanism of action and downstream cellular effects.
Caption: Experimental workflow for lentiviral shRNA target validation.
Caption: Logical framework for on-target validation of GSK525762.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fenicsbio.com [fenicsbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. genuinbiotech.com [genuinbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming GSK525762 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the BET inhibitor, GSK525762 (molibresib), particularly concerning acquired resistance in cancer cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is GSK525762 and what is its mechanism of action?
GSK525762, also known as molibresib, is a small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the transcription of genes related to cell proliferation, differentiation, and survival.[1][4] By competitively binding to the acetyl-lysine binding pockets of BET proteins, GSK525762 displaces them from chromatin, thereby inhibiting the transcription of key oncogenes like MYC.[5]
Q2: My cancer cell line is showing reduced sensitivity to GSK525762. What are the potential mechanisms of resistance?
Acquired resistance to GSK525762 and other BET inhibitors can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: The most prominently documented mechanism is the adaptive activation of the MEK/ERK (MAPK) signaling pathway.[6][7] Treatment with GSK525762 can lead to an upregulation of phosphorylated ERK1/2 (p-ERK1/2), which provides a survival advantage to the cancer cells.[6][8]
-
Genetic Alterations: Mutations in the KRAS gene are strongly associated with resistance to GSK525762.[6][7][9] Cell lines with pre-existing KRAS mutations often exhibit reduced sensitivity to BET inhibitors.
-
Other Kinome Reprogramming: Besides the MEK/ERK pathway, cancer cells can adapt by upregulating other receptor tyrosine kinases (RTKs) and activating alternative pro-survival pathways such as the PI3K/AKT pathway.[9][10]
-
Wnt/β-catenin Signaling: Increased Wnt/β-catenin signaling has also been implicated in resistance to BET inhibitors, potentially by restoring MYC expression.[8]
Q3: How can I overcome GSK525762 resistance in my experiments?
The primary strategy to overcome resistance mediated by MEK/ERK pathway activation is through combination therapy.
-
Combination with MEK Inhibitors: Co-treatment of GSK525762-resistant cells with a MEK inhibitor (e.g., trametinib, PD0325901) has been shown to synergistically inhibit cell growth and induce apoptosis.[4][6][7] This combination effectively counteracts the adaptive upregulation of p-ERK.
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Decreased or Loss of Cell Line Sensitivity to GSK525762
| Possible Cause | Suggested Solution / Next Step |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 value of your current cell line to the parental, sensitive cell line. An increase of >10-fold in IC50 is a strong indicator of resistance. 2. Investigate Mechanism: Use Western blot to check for increased levels of phosphorylated ERK1/2 (p-ERK1/2) in the resistant cells compared to the parental line, both at baseline and after GSK525762 treatment.[8] 3. Sequence for Mutations: If possible, perform sequencing to check for acquired mutations in key genes like KRAS. |
| Suboptimal experimental conditions | 1. Verify Compound Integrity: Ensure the GSK525762 compound has been stored correctly and is not degraded. Prepare fresh dilutions for each experiment. 2. Optimize Seeding Density: Cell density can affect drug response.[11] Ensure consistent seeding densities across experiments. 3. Check Media Components: Ensure that components in the cell culture media are not interfering with the drug's activity. |
Issue 2: Increased p-ERK Levels Observed After GSK525762 Treatment
| Possible Cause | Suggested Solution / Next Step |
| Adaptive resistance mechanism | 1. Confirm On-Target Effect: Verify that GSK525762 is still inhibiting its primary target. Use Western blot to confirm downregulation of c-MYC protein, a known downstream target of BET inhibition.[5] 2. Test Combination Therapy: This is a strong indicator that the cells are relying on the MEK/ERK pathway for survival. Introduce a MEK inhibitor (e.g., trametinib) in combination with GSK525762. Perform a synergy analysis (e.g., Bliss independence or Chou-Talalay method) to confirm the effectiveness of the combination. |
| Off-target effects | While less common, consider the possibility of off-target effects. Review literature for any known off-target activities of GSK525762 at the concentrations used. |
Section 3: Data Presentation
Table 1: GSK525762 Sensitivity in Cancer Cell Lines
| Cell Line | Cancer Type | RAS/BRAF Status | GSK525762 gIC50 (µM) | Response |
| RPMI-8226 | Multiple Myeloma | WT | < 0.05 | Sensitive |
| NCI-H510 | Small Cell Lung Cancer | WT | ~ 0.1 | Sensitive |
| RKO | Colorectal Cancer | BRAF V600E | > 1 | Resistant |
| MDA-MB-231 | Triple-Negative Breast Cancer | KRAS G13D | > 1 | Resistant |
| PANC-1 | Pancreatic Cancer | KRAS G12D | > 10 | Highly Resistant |
Data is compiled and representative from studies investigating BET inhibitor sensitivity.[6][8] gIC50 is the concentration for 50% growth inhibition.
Table 2: Synergy of GSK525762 with MEK Inhibitors in Resistant Cell Lines
| Cell Line | Combination | Synergy Score (Bliss) | Outcome |
| RKO | GSK525762 + Trametinib | > 0.1 | Synergistic growth inhibition |
| MDA-MB-231 | GSK525762 + Trametinib | > 0.1 | Synergistic growth inhibition |
| RPMI-8226 | GSK525762 + Trametinib | > 0.1 | Synergistic growth inhibition |
Synergy scores are indicative based on published findings showing strong synergistic effects.[4] A Bliss score > 0 indicates synergy.
Section 4: Experimental Protocols
Protocol 1: Generation of GSK525762-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating drug concentrations.[12]
-
Initial IC50 Determination: Determine the IC50 of the parental cell line for GSK525762 using a standard cell viability assay (e.g., MTS or CellTiter-Glo).
-
Initial Drug Exposure: Culture parental cells in media containing GSK525762 at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells resume a normal growth rate, passage them and continue to culture in the presence of the drug.
-
Dose Escalation: Once the cells are stably growing at the initial concentration, increase the GSK525762 concentration by 1.5 to 2-fold.
-
Repeat and Expand: Repeat the process of monitoring, passaging, and dose escalation. It may take several months to develop significant resistance.
-
Cryopreservation: At each stable concentration, freeze down vials of cells. This is crucial in case of cell death at a higher concentration.[12]
-
Confirmation of Resistance: Once a resistant population is established, confirm the shift in IC50 compared to the parental cell line.
Caption: A step-by-step workflow for generating drug-resistant cell lines.
Protocol 2: Western Blot for p-ERK and c-MYC
This protocol is for assessing the activation of the MEK/ERK pathway and the inhibition of a primary GSK525762 target.
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with GSK525762, a MEK inhibitor, the combination, or vehicle (DMSO) for the desired time (e.g., 6-24 hours).
-
Cell Lysis:
-
Place the culture plate on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[2]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins.[13]
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., rabbit anti-p-ERK1/2, rabbit anti-total-ERK1/2, rabbit anti-c-MYC, and mouse anti-β-actin) diluted in 5% BSA/TBST.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize p-ERK to total ERK, and c-MYC to the loading control (β-actin).
Protocol 3: Chromatin Immunoprecipitation (ChIP-seq) for BRD4
This protocol is to determine if GSK525762 effectively displaces BRD4 from chromatin at specific gene promoters or enhancers.[1][6]
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat with GSK525762 or vehicle for the desired time.
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 0.125 M glycine for 5 minutes.
-
Cell Lysis and Chromatin Shearing:
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Save a small aliquot of the chromatin as "Input" DNA.
-
Incubate the remaining chromatin overnight at 4°C with an anti-BRD4 antibody or a negative control IgG.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
-
Washing and Elution: Perform a series of washes with low salt, high salt, and LiCl buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a PCR purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and Input DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the genome and perform peak calling to identify regions of BRD4 enrichment. Compare enrichment between GSK525762-treated and vehicle-treated samples.
Section 5: Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MEK inhibitors overcome resistance to BET inhibition across a number of solid and hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of sensitivity and resistance of breast cancer cell lines to anti-cancer drugs using GR metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Acquired Resistance to Molibresib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of acquired resistance to molibresib, a selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to molibresib, is now showing signs of resistance. What are the likely underlying mechanisms?
A1: Acquired resistance to BET inhibitors like molibresib is a complex process that can be driven by several mechanisms. Based on studies of BET inhibitors, the most probable causes include:
-
Target Alteration: While not yet widely reported for molibresib, mutations in the bromodomains of BET proteins could potentially reduce drug binding.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of BET inhibition. Key pathways implicated in resistance to BET inhibitors include:
-
Wnt/β-catenin Signaling: Upregulation of this pathway can restore the expression of key proliferative genes, such as MYC, that are normally suppressed by molibresib.
-
PI3K/AKT/mTOR and MAPK/ERK Pathways: Activation of these pro-survival pathways can provide an alternative route for cell growth and proliferation, rendering the cells less dependent on the targets of molibresib.
-
JAK/STAT Signaling: Constitutive activation of the JAK/STAT pathway has been linked to resistance to various targeted therapies and may contribute to molibresib resistance.[1][2][3][4][5]
-
-
Changes in the BRD4 Interactome and Post-Translational Modifications:
-
Bromodomain-Independent BRD4 Function: In some resistant cells, BRD4 can remain bound to chromatin and support transcription in a manner that is independent of its bromodomains, often through interaction with other proteins like MED1 of the Mediator complex.
-
BRD4 Hyperphosphorylation: Increased phosphorylation of BRD4, often due to decreased activity of the phosphatase PP2A, can enhance its interaction with co-activators and reduce its sensitivity to inhibitors.[6] Phosphorylation of BRD4 at specific tyrosine residues (Y97/98) by JAK2 has also been shown to reduce BET inhibitor binding.
-
Q2: How can I confirm that my cell line has developed resistance to molibresib?
A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of molibresib in your resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What is a typical fold-change in IC50 values for BET inhibitor-resistant cell lines?
A3: The fold-change in IC50 can vary significantly depending on the cell line and the specific resistance mechanism. While specific data for molibresib is limited in publicly available literature, studies with other BET inhibitors have reported resistance ranging from a few fold to over 100-fold increase in IC50 values. It is crucial to establish the IC50 for your parental cell line and then determine the fold-change in your resistant subline.
Troubleshooting Guides
Problem 1: Difficulty in Generating a Molibresib-Resistant Cell Line.
Possible Cause:
-
Inappropriate drug concentration or exposure time.
-
Cell line is inherently highly sensitive and does not easily develop resistance.
-
Contamination of cell cultures.
Suggested Solutions:
-
Dose Escalation Protocol: Start with a low concentration of molibresib (e.g., below the IC50) and gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.
-
Pulsed Treatment: Expose cells to a higher concentration of molibresib for a short period, followed by a recovery phase in drug-free medium. Repeat this cycle to select for resistant clones.
-
Clonal Selection: After establishing a resistant population, perform single-cell cloning to isolate and expand highly resistant clones.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cell growth and drug response.
Problem 2: No significant change in BRD4 expression in my resistant cell line.
Possible Cause:
-
Resistance is not mediated by changes in total BRD4 protein levels.
-
The resistance mechanism involves post-translational modifications or changes in BRD4's protein-protein interactions.
Suggested Solutions:
-
Investigate BRD4 Phosphorylation: Perform a Western blot using antibodies specific for phosphorylated BRD4. An increase in phosphorylated BRD4 may indicate a resistance mechanism.
-
Co-Immunoprecipitation (Co-IP): Perform Co-IP with a BRD4 antibody followed by Western blotting for potential interacting partners like MED1. An increased interaction in the presence of molibresib in resistant cells could suggest a bromodomain-independent mechanism.
-
Chromatin Immunoprecipitation (ChIP): Use ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) to assess BRD4 occupancy at key target gene promoters (e.g., MYC) in the presence and absence of molibresib in both sensitive and resistant cells.
Quantitative Data Summary
While specific quantitative data for molibresib resistance is not extensively available in the public domain, the following table provides a template for organizing your experimental data.
| Cell Line | Molibresib IC50 (nM) | Fold Change in IC50 | Relative p-BRD4 Levels (Normalized to Total BRD4) | Wnt Signaling Activity (TCF/LEF Reporter Fold Change) |
| Parental (Sensitive) | [Enter your data] | 1 | 1 | 1 |
| Resistant Clone 1 | [Enter your data] | [Calculate] | [Enter your data] | [Enter your data] |
| Resistant Clone 2 | [Enter your data] | [Calculate] | [Enter your data] | [Enter your data] |
Experimental Protocols
Generation of Molibresib-Resistant Cell Lines
Objective: To establish cancer cell lines with acquired resistance to molibresib.
Methodology:
-
Determine Parental IC50: First, determine the IC50 of molibresib for the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Continuous Exposure with Dose Escalation:
-
Culture the parental cells in media containing molibresib at a concentration equal to or slightly below the IC50.
-
Maintain the culture, replacing the drug-containing medium every 3-4 days.
-
Once the cells resume proliferation and reach approximately 80% confluency, passage them and increase the molibresib concentration by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation over several months.
-
-
Confirmation of Resistance:
-
Periodically, and upon establishing a cell line that can proliferate at a significantly higher concentration of molibresib, re-determine the IC50.
-
A significant increase in the IC50 value compared to the parental line confirms the resistant phenotype.
-
-
Clonal Selection (Optional):
-
Perform limiting dilution cloning of the resistant population to isolate single-cell-derived clones.
-
Expand and characterize the resistance of individual clones.
-
Western Blot for Phosphorylated BRD4 and Bypass Pathway Activation
Objective: To assess the phosphorylation status of BRD4 and the activation of key survival signaling pathways.
Methodology:
-
Cell Lysis: Lyse parental and molibresib-resistant cells with a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-BRD4 (specific for relevant phosphorylation sites if known)
-
Total BRD4
-
Phospho-AKT (e.g., Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Wnt/β-catenin Signaling Activity Assay (TCF/LEF Reporter Assay)
Objective: To quantitatively measure the activity of the canonical Wnt/β-catenin signaling pathway.
Methodology:
-
Cell Transfection: Co-transfect parental and molibresib-resistant cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization).
-
Drug Treatment: After 24 hours, treat the cells with molibresib at relevant concentrations.
-
Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in Wnt signaling activity in resistant cells compared to parental cells.
Visualizations
Caption: Potential mechanisms of acquired resistance to molibresib.
Caption: Experimental workflow for investigating molibresib resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. STAT3 is activated by JAK2 independent of key oncogenic driver mutations in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of P53 Function Activates JAK2-STAT3 Signaling to Promote Pancreatic Tumor Growth, Stroma Modification, and Gemcitabine Resistance in Mice and Is Associated With Patient Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing GSK525762-Induced Thrombocytopenia
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing thrombocytopenia as a side effect of the BET inhibitor, GSK525762 (molibresib).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind GSK525762-induced thrombocytopenia?
A1: GSK525762 is a pan-BET inhibitor that competitively binds to the bromodomains of BET proteins (BRD2, BRD3, BRD4), displacing them from acetylated histones.[1] This disrupts the transcription of key genes involved in cellular proliferation and differentiation.[2] Specifically, BET inhibition interferes with the function of the hematopoietic transcription factor GATA1. This interference affects the expression of Gata1-regulated downstream genes crucial for megakaryopoiesis and thrombopoiesis, such as NFE2 and PF4 (platelet factor 4).[3] The resulting impairment of megakaryocyte maturation and differentiation leads to a decrease in platelet production and subsequent thrombocytopenia.[2][3]
Q2: How common is thrombocytopenia with GSK525762 treatment in a clinical setting?
A2: Thrombocytopenia is the most frequently reported treatment-related adverse event associated with GSK525762.[3][4][5] In a phase 1 study, 51% of patients experienced thrombocytopenia of any grade, with 37% experiencing grade 3 or 4 thrombocytopenia.[4] Dose-limiting toxicities, primarily grade 4 thrombocytopenia, were observed at doses of 60-100 mg once daily.[4]
Q3: What is the typical onset and recovery pattern of GSK525762-induced thrombocytopenia?
A3: Drug-induced thrombocytopenia typically occurs within 1 to 2 weeks of initiating a new drug.[6] Recovery of platelet counts generally begins within 1 to 2 days of discontinuing the drug, with complete recovery often seen within a week.[6]
Q4: Are there any established biomarkers to predict or monitor GSK525762-induced thrombocytopenia?
A4: Preclinical and clinical studies with other BET inhibitors suggest that downregulation of the genes NFE2 and PF4 in blood samples could serve as early biomarkers for predicting the risk of thrombocytopenia.[3] Monitoring the transcriptional levels of these genes within 24 hours of treatment has shown a correlation with subsequent platelet count decline.[3]
Troubleshooting Guide
Issue: Unexpectedly severe or rapid drop in platelet counts in an in vivo model.
Possible Causes:
-
Dose Miscalculation: Incorrect dosage can lead to excessive toxicity.
-
Animal Model Sensitivity: The specific strain or species of the animal model may have a higher sensitivity to BET inhibitor-induced thrombocytopenia.
-
Compound Formulation/Stability Issues: Improper formulation or degradation of GSK525762 could alter its pharmacokinetic and pharmacodynamic properties.
-
Underlying Health Status of Animals: Pre-existing conditions in the animals could exacerbate the thrombocytopenic effect.
Troubleshooting Steps:
-
Verify Dose Calculation and Administration: Double-check all calculations, dilutions, and the volume administered.
-
Review Animal Model Data: Consult literature for known sensitivities of the specific animal model to BET inhibitors or other myelosuppressive agents.
-
Assess Compound Integrity: Confirm the purity, stability, and proper formulation of the GSK525762 being used.
-
Monitor Animal Health: Closely observe animals for any other signs of toxicity or illness.
-
Implement a Dose De-escalation or Interruption Strategy: If severe thrombocytopenia is confirmed, consider reducing the dose or temporarily halting treatment to allow for platelet count recovery, mirroring clinical management strategies.[5]
Issue: High variability in platelet counts between experimental subjects.
Possible Causes:
-
Biological Variability: Natural variation in individual responses to drug treatment.
-
Inconsistent Drug Administration: Variations in the timing or method of drug delivery.
-
Differences in Food and Water Intake: This can affect drug absorption and metabolism.
-
Stress: Animal stress can influence physiological parameters, including blood cell counts.
Troubleshooting Steps:
-
Increase Sample Size: A larger number of subjects per group can help to account for biological variability.
-
Standardize Procedures: Ensure consistent timing and technique for drug administration, blood sampling, and other experimental procedures.
-
Control Environmental Factors: Maintain a consistent environment (light/dark cycle, temperature, noise levels) and provide ad libitum access to food and water.
-
Acclimatize Animals: Allow for a sufficient acclimatization period before starting the experiment to minimize stress.
Data Presentation
Table 1: Incidence of Treatment-Related Thrombocytopenia with Molibresib (GSK525762) in a Phase 1 Study of Solid Tumors. [4]
| Grade | Any Grade | Grade 3 | Grade 4 |
| Percentage of Patients (%) | 51 | 22 | 15 |
Table 2: Dose-Limiting Toxicities (DLTs) Observed in the Dose-Escalation Phase of a Phase 1 Study of Molibresib (GSK525762). [4]
| Molibresib Dose (once daily) | Number of Patients with DLTs | Type of DLT |
| 60 mg | 1 | Grade 4 Thrombocytopenia |
| 80 mg | 5 | Grade 4 Thrombocytopenia |
| 100 mg | 1 | Grade 4 Thrombocytopenia |
Experimental Protocols
Protocol 1: In Vivo Monitoring of Thrombocytopenia in a Rodent Model
Objective: To assess the effect of GSK525762 on platelet counts in a preclinical rodent model.
Methodology:
-
Animal Model: Sprague Dawley rats are a suitable model as they have been shown to mirror clinical dose-limiting thrombocytopenia with BET inhibitors.[7]
-
Drug Administration: Administer GSK525762 via oral gavage at the desired dose levels for a specified number of consecutive days (e.g., 4 days).[7] Include a vehicle control group.
-
Blood Collection: Collect blood samples (e.g., from the tail vein) at baseline and at specified time points post-treatment (e.g., on Day 5).
-
Platelet Counting: Analyze blood samples using an automated hematology analyzer to determine platelet counts.
-
Data Analysis: Compare the mean platelet counts between the treatment groups and the vehicle control group.
Protocol 2: In Vitro Assessment of GSK525762's Effect on Megakaryopoiesis using the Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay
Objective: To determine the direct inhibitory effect of GSK525762 on megakaryocyte progenitor cells.
Methodology:
-
Cell Source: Use human or rodent bone marrow mononuclear cells.
-
Cell Culture: Plate the cells in a suitable semi-solid medium (e.g., MegaCult™-C) containing appropriate cytokines (e.g., TPO, IL-3, IL-6).
-
Drug Treatment: Add GSK525762 at a range of concentrations to the culture medium. Include a vehicle control.
-
Incubation: Culture the plates for 10-12 days in a humidified incubator at 37°C and 5% CO2.
-
Colony Staining and Counting: Stain the colonies for acetylcholinesterase (AChE), a marker for megakaryocytes, or use specific antibodies against megakaryocyte surface markers (e.g., CD41).[8] Count the number of CFU-Mk colonies under a microscope.
-
Data Analysis: Calculate the IC50 value (the concentration of GSK525762 that inhibits 50% of colony growth) to quantify its inhibitory effect on megakaryopoiesis.[8]
Visualizations
Caption: Mechanism of GSK525762-induced thrombocytopenia.
Caption: Troubleshooting workflow for severe thrombocytopenia.
References
- 1. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure–response analysis of adverse events associated with molibresib and its active metabolites in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. stemcell.com [stemcell.com]
Technical Support Center: Off-Target Effects of Molibresib in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of molibresib (also known as GSK525762 or I-BET762) in preclinical models.
Introduction
Molibresib is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. It binds to the acetylated lysine recognition motifs on the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby disrupting chromatin remodeling and the transcription of key oncogenes like c-MYC[3]. While preclinical and clinical studies have demonstrated its on-target activity, understanding its off-target effects is crucial for a comprehensive safety and efficacy assessment.
This guide focuses on potential off-target issues, providing structured data from available studies, detailed experimental protocols to investigate off-target effects, and troubleshooting advice for common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and primary adverse effects of molibresib observed in preclinical and clinical studies?
A1: The primary on-target effect of molibresib is the inhibition of BET bromodomains, leading to the suppression of target gene expression, such as c-MYC, and subsequent cancer cell growth inhibition[1][3]. The most frequently reported treatment-related adverse events in clinical trials are thrombocytopenia (low platelet count) and gastrointestinal (GI) toxicities, including nausea, diarrhea, and vomiting[3][4][5][6].
Q2: What is the proposed mechanism for molibresib-induced thrombocytopenia?
A2: Preclinical and clinical data suggest that BET inhibitor-induced thrombocytopenia is an on-target effect resulting from the downregulation of the transcription factor GATA1 and its downstream target genes, which are critical for megakaryopoiesis and platelet formation.
Q3: Is there a comprehensive public dataset of molibresib's off-target kinase interactions?
Q4: What experimental approaches can be used to identify the off-target profile of molibresib?
A4: Several key experimental methodologies can be employed to determine the off-target profile of a small molecule inhibitor like molibresib. These include:
-
Kinome Scanning: In vitro binding or enzymatic assays against a large panel of kinases to identify potential kinase off-targets.
-
Proteome-wide Profiling (Chemoproteomics): Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify protein targets (both on- and off-target) in a cellular context.
-
Phenotypic Screening: Utilizing cell-based assays to observe unexpected cellular responses that may indicate off-target activity.
Quantitative Data Summary
While specific off-target binding data is limited in the public domain, the following table summarizes the known on-target activity and clinically observed adverse effects that are critical for interpreting preclinical findings.
Table 1: On-Target Activity and Clinically Observed Adverse Events of Molibresib
| Category | Finding | Quantitative Data | Reference(s) |
| On-Target Activity | Inhibition of BET Bromodomains | IC50: 32.5-42.5 nM | [7] |
| Adverse Events (Clinical) | Thrombocytopenia (Grade ≥3) | Occurred in ~37-70% of patients in various studies | [6][8] |
| Gastrointestinal Events (Nausea, Diarrhea, Vomiting) | Commonly reported, with nausea occurring in up to 52% of patients | [2] |
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro Kinase Selectivity Profiling (Kinome Scan)
This protocol provides a general workflow for assessing the selectivity of molibresib against a panel of kinases.
Diagram: Kinome Scan Experimental Workflow
Caption: Workflow for in vitro kinase selectivity profiling.
Methodology:
-
Compound Preparation: Prepare a stock solution of molibresib in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Kinase Panel: Utilize a commercial kinome scanning service or an in-house panel of purified, active kinases.
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based method).
-
Incubation: Add molibresib at a fixed concentration (e.g., 1 µM) to each well and incubate at a controlled temperature for a defined period.
-
Activity Measurement: Stop the reaction and measure the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and quantifying with a scintillation counter. For fluorescence-based assays, measure the fluorescent signal.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (e.g., DMSO). Significant inhibition (e.g., >50% at 1 µM) indicates a potential off-target interaction.
-
Follow-up: For identified "hits," perform dose-response curves to determine the IC50 value for each potential off-target kinase.
Troubleshooting Guide for In Vitro Kinase Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Pipetting errors- Incomplete mixing of reagents- Edge effects in the plate | - Calibrate pipettes and use reverse pipetting for viscous solutions.- Ensure thorough mixing of all stock solutions and assay components.- Avoid using the outer wells of the plate or fill them with buffer. |
| No or low inhibition of control inhibitor | - Inactive enzyme- Incorrect ATP concentration- Degraded inhibitor | - Use a fresh aliquot of kinase and avoid repeated freeze-thaw cycles.- Use an ATP concentration at or near the Km for the kinase.- Prepare fresh inhibitor solutions. |
| High background signal | - Substrate impurity- Non-specific binding to the plate or filter | - Use high-purity substrates.- Block plates with a suitable agent (e.g., BSA).- Optimize wash steps to remove unbound ATP. |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm target engagement in a cellular environment and can be adapted for proteome-wide off-target identification when coupled with mass spectrometry.
Diagram: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat cultured cells with molibresib or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins.
-
For specific targets: Analyze the soluble fraction by Western blotting using an antibody against the protein of interest. A shift in the melting curve to a higher temperature in the presence of molibresib indicates target engagement and stabilization.
-
For proteome-wide analysis: Analyze the soluble fractions from a specific temperature by quantitative mass spectrometry to identify all proteins stabilized by molibresib.
-
Troubleshooting Guide for CETSA
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No thermal shift observed for the on-target protein | - Insufficient drug concentration or incubation time- The protein does not undergo thermal stabilization upon ligand binding- Antibody not specific or sensitive enough | - Perform a dose-response and time-course experiment.- This is a limitation of the assay for some proteins.- Validate the antibody and optimize Western blot conditions. |
| High variability in protein levels at baseline | - Inconsistent cell numbers- Uneven heating | - Ensure accurate cell counting for each sample.- Use a PCR machine or a heat block that provides uniform heating. |
| Protein destabilization observed | - Molibresib may be binding to an unstable conformation of the protein or disrupting a protein complex | - This is also a valid result indicating target engagement. |
Signaling Pathway
Diagram: Simplified BET Protein Signaling Pathway
Caption: Inhibition of BET proteins by molibresib disrupts oncogene transcription.
This technical guide provides a starting point for investigating the off-target effects of molibresib. As with any experimental work, careful optimization and the use of appropriate controls are essential for generating reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ChEMBL22003 Dosage for Minimal Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ChEMBL22003, a potential phase separation modulator of the Androgen Receptor variant 7 (AR-V7), to minimize toxicity in preclinical studies.[1][2][3][4] Given that this compound was identified through computational methods and is a novel compound, detailed experimental data on its toxicity and optimal dosage are not yet widely available.[2][3] Therefore, this guide focuses on the established methodologies and best practices for determining these parameters for a new small molecule inhibitor in an oncology setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a small molecule identified through deep ensemble docking as a potential phase separation modulator of the Androgen Receptor variant 7 (AR-V7).[2][3] AR-V7 is a splice variant of the androgen receptor that lacks the ligand-binding domain, leading to constitutive activity and resistance to common anti-androgen therapies in prostate cancer.[5][6] this compound is proposed to bind to AR-V7, altering its conformational dynamics and potentially inhibiting its function, which is crucial for the progression of castration-resistant prostate cancer.[2][3]
Q2: What are the potential toxicities associated with targeting the androgen receptor pathway?
While specific toxicity data for this compound is not yet available, novel androgen receptor pathway inhibitors can be associated with a range of adverse events. These can include adrenal insufficiency-like events and cardiac disorders.[7] Combination therapies with other AR pathway inhibitors can also lead to different toxicity profiles.[7] It is crucial to conduct thorough preclinical toxicity studies to identify the specific safety profile of this compound.
Q3: How can I determine the optimal dosage of this compound for my in vitro experiments?
To determine the optimal in vitro dosage, a dose-response study is recommended. This involves treating prostate cancer cell lines expressing AR-V7 (e.g., 22Rv1) with a range of this compound concentrations. The optimal concentration should effectively inhibit AR-V7 activity (e.g., measured by downstream gene expression or cell proliferation) while having minimal cytotoxic effects on non-target cells.
Q4: What is the general approach to optimizing the dosage of a novel small molecule oncology drug like this compound?
Dosage optimization for new oncology drugs is an iterative process that continues throughout preclinical and clinical development.[1][2] The traditional approach of finding the maximum tolerated dose (MTD) is often suboptimal for targeted therapies.[2][8] A more modern approach involves identifying a dose range that provides the desired therapeutic effect with an acceptable level of toxicity, often referred to as the optimal biological dose. This involves a combination of in vitro and in vivo studies to understand the compound's pharmacokinetics (PK) and pharmacodynamics (PD).[8][9]
Troubleshooting Guides
Problem: High cytotoxicity observed in non-target cells during in vitro screening.
-
Possible Cause: The concentration of this compound used is too high, leading to off-target effects.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for the target cells and the CC50 (half-maximal cytotoxic concentration) for non-target cells.
-
Calculate the selectivity index (SI = CC50 / IC50). A higher SI indicates greater selectivity for the target cells.
-
Select a concentration for your experiments that is well below the CC50 for non-target cells while still being effective against the target cells.
-
Problem: Inconsistent results in animal studies.
-
Possible Cause: Poor bioavailability or rapid metabolism of this compound.
-
Troubleshooting Steps:
-
Conduct pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Consider different formulation strategies or routes of administration to improve bioavailability.
-
Analyze plasma and tissue concentrations of this compound to ensure adequate exposure at the tumor site.
-
Experimental Protocols
Below are detailed methodologies for key experiments to determine the optimal dosage and toxicity profile of this compound.
Table 1: Key In Vitro Toxicity Assays
| Assay Name | Principle | Experimental Outline | Endpoints Measured |
| MTT/XTT Assay | Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases. | 1. Seed cells in a 96-well plate. 2. Treat with a serial dilution of this compound for 24-72 hours. 3. Add MTT/XTT reagent and incubate. 4. Measure absorbance at the appropriate wavelength. | Cell viability (%), IC50 |
| LDH Release Assay | Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells. | 1. Seed cells in a 96-well plate. 2. Treat with this compound for a defined period. 3. Collect the supernatant. 4. Add LDH reaction mixture and measure absorbance. | % Cytotoxicity |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. | 1. Treat cells with this compound. 2. Stain cells with Annexin V-FITC and Propidium Iodide (PI). 3. Analyze by flow cytometry. | Percentage of apoptotic and necrotic cells |
| Clonogenic Assay | Assesses the long-term effects of a compound on the ability of single cells to form colonies. | 1. Treat cells with this compound for a short period. 2. Plate a low density of cells and allow colonies to form over 1-3 weeks. 3. Stain and count the colonies. | Surviving fraction, plating efficiency |
Table 2: Key In Vivo Toxicity and Efficacy Studies
| Study Type | Animal Model | Experimental Outline | Key Parameters to Monitor |
| Maximum Tolerated Dose (MTD) Study | Mice or rats | 1. Administer escalating doses of this compound to small groups of animals. 2. Monitor for clinical signs of toxicity, body weight changes, and mortality for a defined period. | Clinical signs, body weight, mortality, organ-to-body weight ratios, gross pathology |
| Acute and Chronic Toxicity Studies | Rodent and non-rodent species | 1. Administer this compound daily or on a defined schedule for a specified duration (e.g., 14 or 28 days). 2. Collect blood for hematology and clinical chemistry at multiple time points. 3. Perform detailed histopathological examination of all major organs at the end of the study. | Hematology, clinical chemistry, histopathology of major organs |
| Xenograft Efficacy Study | Immunocompromised mice bearing AR-V7-positive prostate cancer xenografts | 1. Treat tumor-bearing mice with a range of this compound doses. 2. Measure tumor volume and body weight regularly. 3. At the end of the study, collect tumors for pharmacodynamic marker analysis. | Tumor growth inhibition, body weight, survival |
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for Dosage Optimization
Caption: A flowchart outlining the key stages in determining the optimal biological dose of this compound.
Diagram 2: Simplified AR-V7 Signaling Pathway
Caption: A diagram illustrating the proposed mechanism of action of this compound in inhibiting AR-V7 signaling.
References
- 1. [PDF] Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Toxicities of novel androgen receptor pathway inhibitor targeted therapies in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Optimized Dosages for Registrational Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. friendsofcancerresearch.org [friendsofcancerresearch.org]
Troubleshooting inconsistent results in GSK525762 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with GSK525762 (Molibresib).
Frequently Asked Questions (FAQs)
Q1: What is GSK525762 and what is its mechanism of action?
GSK525762, also known as Molibresib or I-BET-762, is a small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4). It functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with acetylated histones on chromatin. This disruption of protein-chromatin interactions leads to the suppression of target gene transcription, including key oncogenes like c-MYC and genes involved in inflammatory responses.
Q2: What are the common preclinical applications of GSK525762?
GSK525762 is primarily used in preclinical research to study the role of BET proteins in various cancers and inflammatory diseases. Common applications include:
-
Inhibiting the growth of cancer cell lines, particularly those dependent on MYC expression.
-
Investigating mechanisms of therapeutic resistance.
-
Studying the regulation of inflammatory gene expression in immune cells like macrophages.
-
Evaluating antitumor activity in in vivo xenograft models.
Q3: How should I prepare and store GSK525762 stock solutions?
For in vitro experiments, GSK525762 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use anhydrous DMSO as the compound's solubility can be affected by moisture. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. While some sources suggest long-term stability at these temperatures, it is best practice to use freshly prepared dilutions in culture medium for each experiment. For in vivo studies, the formulation will depend on the administration route and vehicle used in the specific animal model.
Q4: What are the known off-target effects or toxicities associated with GSK525762?
In clinical trials, the most frequently reported treatment-related adverse events are thrombocytopenia (low platelet count) and gastrointestinal issues such as nausea, vomiting, and diarrhea. While less common in preclinical cell culture models, high concentrations or prolonged exposure may lead to non-specific cytotoxicity. It is important to determine the optimal concentration range for your specific cell line and assay to minimize off-target effects.
Troubleshooting Inconsistent Experimental Results
Cell Viability and Proliferation Assays
Problem: High variability between replicate wells or inconsistent dose-response curves.
-
Possible Cause 1: Compound Precipitation. GSK525762 may precipitate in aqueous culture media, especially at higher concentrations, leading to uneven drug exposure.
-
Solution: Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all wells. When diluting the DMSO stock, add it to the medium and mix thoroughly before adding to the cells. Visually inspect the medium for any signs of precipitation.
-
-
Possible Cause 2: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter or a hemocytometer for accurate cell counting. Pay attention to pipetting techniques to ensure even cell distribution across the plate.
-
-
Possible Cause 3: Assay Interference. The chemical properties of GSK525762 might interfere with the reagents of certain viability assays (e.g., MTT, XTT).
-
Solution: Run a cell-free control with GSK525762 and the assay reagents to check for any direct chemical reactions. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or cellular membrane integrity.
-
Problem: No significant effect on cell viability at expected concentrations.
-
Possible Cause 1: Cell Line Resistance. The cell line you are using may be intrinsically resistant to BET inhibitors.
-
Solution: Verify the sensitivity of your cell line by checking published literature for IC50 values. If none are available, consider including a known sensitive cell line as a positive control. Mechanisms of resistance can include mutations in the BET proteins or upregulation of alternative signaling pathways.
-
-
Possible Cause 2: Insufficient Incubation Time. The effects of GSK525762 on cell proliferation and viability may not be apparent at early time points.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for your assay.
-
-
Possible Cause 3: Compound Degradation. Improper storage or handling of GSK525762 can lead to loss of activity.
-
Solution: Use freshly prepared dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Western Blotting
Problem: Inconsistent or no change in target protein levels (e.g., c-MYC).
-
Possible Cause 1: Suboptimal Treatment Conditions. The concentration of GSK525762 or the treatment duration may be insufficient to induce a measurable change in protein expression.
-
Solution: Optimize the treatment conditions by performing a dose-response and time-course experiment. Collect cell lysates at various time points (e.g., 4, 8, 12, 24 hours) and with a range of GSK525762 concentrations around the expected IC50 value.
-
-
Possible Cause 2: Rapid Protein Turnover. The target protein may have a short half-life, and the effect of transcriptional inhibition might be missed if the timing of cell lysis is not optimal.
-
Solution: For proteins with rapid turnover like c-MYC, earlier time points (e.g., 2-8 hours) may be more
-
Technical Support Center: The Impact of KRAS Mutations on GSK525762 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of KRAS mutations on the efficacy of GSK525762 (molibresib).
Frequently Asked Questions (FAQs)
Q1: What is GSK525762 and what is its mechanism of action?
GSK525762, also known as molibresib, is a small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic readers that bind to acetylated histones, playing a crucial role in the regulation of gene expression.[2] By competitively binding to the acetyl-lysine binding pockets of BET proteins, GSK525762 displaces them from chromatin, thereby inhibiting the transcription of key oncogenes such as MYC.[2][3]
Q2: Is there evidence that BET inhibitors like GSK525762 are effective in KRAS-mutant cancers?
Yes, preclinical studies have demonstrated that BET inhibition can have a significant therapeutic impact on KRAS-driven malignancies, including Pancreatic Ductal Adenocarcinoma (PDAC) and Non-Small Cell Lung Cancer (NSCLC).[4][5] The rationale is that by targeting downstream effectors of KRAS signaling, such as MYC, BET inhibitors can overcome the challenge of directly targeting the mutant KRAS protein.[4]
Q3: How do KRAS mutations affect the sensitivity of cancer cells to GSK525762?
The presence of a KRAS mutation does not uniformly predict sensitivity to BET inhibitors. While some KRAS-mutant cancers show a significant reduction in cell proliferation and tumor growth upon treatment, the efficacy can be highly context-dependent.[5][6] Factors such as the specific type of KRAS mutation, the tumor type, and the presence of co-occurring mutations can influence the response.[7][8]
Q4: What is the role of MYC in the response of KRAS-mutant cancers to BET inhibitors?
The anti-tumor effect of BET inhibitors in KRAS-mutant cancers can be either dependent or independent of MYC downregulation.[5] In some cancer cell lines, the efficacy of BET inhibition correlates with the suppression of MYC expression.[6] However, in other contexts, particularly in PDAC cells, the anti-tumorigenic effect has been observed to be independent of MYC regulation.[4][5]
Q5: Are there known resistance mechanisms to BET inhibitors in KRAS-mutant cancers?
Yes, several resistance mechanisms have been identified. One key mechanism is the upregulation of the oncoprotein B cell lymphoma 6 (BCL6) upon BET inhibition in KRAS-mutant cancers.[9] This upregulation can activate the mTOR signaling pathway, leading to resistance. Additionally, co-mutations in tumor suppressor genes like LKB1 (also known as STK11) have been shown to abrogate the activity of BET inhibitors in KRAS-mutant NSCLC.[3][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Variability in GSK525762 efficacy across different KRAS-mutant cell lines. | Different KRAS mutation subtypes (e.g., G12C, G12D, G12V) can have distinct signaling outputs and dependencies.[8] Co-occurring mutations in genes like LKB1, TP53, or KEAP1 can modulate sensitivity.[6][10] | - Sequence the cell lines to confirm the specific KRAS mutation and identify co-mutations. - Compare the efficacy of GSK525762 in isogenic cell lines with and without the specific KRAS mutation. - Analyze the baseline expression levels of downstream effectors like MYC and BCL6. |
| Lack of MYC downregulation after GSK525762 treatment in KRAS-mutant cells. | The anti-tumor effect of BET inhibitors in certain KRAS-mutant contexts may be MYC-independent.[4][5] The cells may rely on other signaling pathways for survival that are not regulated by MYC. | - Investigate alternative downstream pathways of KRAS that are affected by BET inhibition. - Perform RNA sequencing to identify differentially expressed genes upon GSK525762 treatment. - Assess other markers of BET inhibitor activity, such as changes in histone acetylation. |
| Development of acquired resistance to GSK525762 in a KRAS-mutant model. | Upregulation of resistance pathways, such as the BCL6-mTOR axis.[9] Emergence of new mutations that bypass the need for BET protein-mediated transcription. | - Perform western blotting to check for increased BCL6 expression in resistant cells. - Consider combination therapy with an mTOR inhibitor or a BCL6 inhibitor. - Conduct genomic and transcriptomic analysis of the resistant cells to identify new mutations or altered gene expression profiles. |
| Discrepancy between in vitro and in vivo efficacy of GSK525762. | The tumor microenvironment in vivo can influence drug response.[11] Pharmacokinetic and pharmacodynamic properties of GSK525762 may differ between experimental systems. | - Analyze the tumor microenvironment in your in vivo models for factors that may contribute to resistance. - Measure the concentration of GSK525762 in the tumor tissue to ensure adequate drug exposure. - Evaluate the expression of pharmacodynamic biomarkers in the tumor tissue. |
Quantitative Data
Table 1: In Vitro Efficacy of BET Inhibitors in RAS-Mutated Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | BET Inhibitor | IC50 (nM) | Reference |
| PDAC-derived mouse cells | PDAC | Kras G12D | BAY 1238097 | Nanomolar range | [4] |
| NSCLC-derived mouse cells | NSCLC | Kras G12D | BAY 1238097 | Nanomolar range | [4] |
| Panel of 8 human PDAC cell lines | PDAC | RAS-mutated | BAY 1238097 | Not specified | [4] |
| Panel of 6 human NSCLC cell lines | NSCLC | RAS-mutated | BAY 1238097 | Not specified | [4] |
| 24 human NSCLC cell lines | NSCLC | Various (8 with KRAS mutation) | JQ1 | Variable sensitivity | [6] |
Table 2: Clinical Trial Information for GSK525762 (Molibresib)
| Clinical Trial ID | Phase | Title | Patient Population | KRAS Mutation Status | Key Findings | Reference |
| NCT01587703 | I/II | A Study to Investigate the Safety, Pharmacokinetics, Pharmacodynamics, and Clinical Activity of GSK525762 in Subjects With NUT Midline Carcinoma (NMC) and Other Cancers | Various solid tumors including NSCLC | Not a primary inclusion criterion, but likely included KRAS-mutant patients | Recommended Phase 2 Dose (RP2D) was determined to be 80 mg once daily. Most common treatment-related adverse events were thrombocytopenia and gastrointestinal issues.[2][12] | [13] |
Experimental Protocols
1. Cell Viability Assay (Example using a KRAS-mutant NSCLC cell line)
-
Cell Seeding: Seed KRAS-mutant NSCLC cells (e.g., A549) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of GSK525762 in culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
2. Western Blotting for MYC and BCL6 Expression
-
Cell Lysis: Treat KRAS-mutant cells with GSK525762 or vehicle control for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against MYC, BCL6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: KRAS signaling pathway and the mechanism of action of GSK525762.
Caption: BCL6-mediated resistance pathway to BET inhibitors.
Caption: General experimental workflow for evaluating GSK525762 efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. BET inhibition is an effective approach against KRAS-driven PDAC and NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of BET bromodomain inhibition in Kras-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of KRAS Mutation Subtypes and Co-Occurring Mutations on Response and Outcome in Advanced NSCLC Patients following First-Line Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. JCI - BCL6 confers KRAS-mutant non–small-cell lung cancer resistance to BET inhibitors [jci.org]
- 10. escholarship.org [escholarship.org]
- 11. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Strategies to mitigate molibresib-induced adverse events
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate adverse events associated with the use of molibresib, a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of molibresib?
A1: Molibresib is an orally bioavailable, small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[2][3] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, a key step in the transcriptional activation of genes involved in cell proliferation, differentiation, and survival.[3][4] By competitively binding to the acetyl-lysine binding pockets of BET proteins, molibresib displaces them from chromatin, thereby preventing the assembly of transcriptional complexes and subsequent expression of oncogenic drivers like c-MYC.[1][5]
Q2: What are the most common adverse events (AEs) associated with molibresib?
A2: The most frequently reported treatment-related adverse events across clinical studies are thrombocytopenia (low platelet count), gastrointestinal (GI) toxicities, and fatigue.[4] Common AEs include nausea, dysgeusia (altered taste), diarrhea, decreased appetite, and vomiting.[2][6] Anemia has also been observed in a significant number of patients.[7]
Q3: What is the underlying cause of molibresib-induced thrombocytopenia?
A3: Thrombocytopenia is a known class effect of BET inhibitors and is often the dose-limiting toxicity.[4][8] The mechanism is linked to the on-target inhibition of BET proteins, which are crucial for the normal maturation of megakaryocytes, the precursor cells to platelets.[9] Inhibition of BRD3, in particular, has been functionally linked to this adverse event.[9]
Q4: Are there strategies to reduce the incidence or severity of molibresib-induced AEs?
A4: Yes, several strategies can be employed. Dose interruptions and reductions are common methods used to manage AEs, particularly thrombocytopenia.[10] Pharmacokinetic/pharmacodynamic (PK/PD) modeling can help in optimizing dosing schedules to mitigate risks.[11] For GI-related side effects, supportive care options may be beneficial.[12] Additionally, combination therapies are being explored to potentially allow for lower, better-tolerated doses of molibresib while maintaining or enhancing efficacy.[13]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments involving molibresib.
Issue 1: Significant Thrombocytopenia Observed
Symptoms: Platelet count drops significantly below baseline. In clinical settings, Grade 3 or 4 thrombocytopenia is a serious concern.[14]
Troubleshooting Steps:
-
Confirm Platelet Count: Repeat the platelet count measurement to rule out an erroneous reading.
-
Review Dosing Regimen: High doses of molibresib (60-100 mg) are associated with a higher incidence of severe thrombocytopenia.[7]
-
Dose Interruption: Temporarily halt molibresib administration to allow for platelet count recovery.
-
Dose Reduction: Upon recovery, consider re-initiating molibresib at a lower dose.[10]
-
PK/PD Analysis: If available, analyze pharmacokinetic and pharmacodynamic data to understand the exposure-response relationship for thrombocytopenia in your experimental model. This can inform adjustments to the dosing schedule.[11]
Issue 2: Gastrointestinal Distress in Subjects
Symptoms: Nausea, vomiting, diarrhea, and decreased appetite are observed.[6]
Troubleshooting Steps:
-
Supportive Care:
-
Nausea/Vomiting: Administer antiemetic agents as per standard protocols.
-
Diarrhea: Provide antidiarrheal medication and ensure adequate hydration.
-
Decreased Appetite: Consider appetite stimulants or dietary modifications.
-
-
Dosing with Food: Investigate the effect of administering molibresib with food, as this can sometimes mitigate GI side effects for oral medications.
-
Dose Modification: If GI toxicity is severe or persistent, a dose reduction or temporary interruption of molibresib may be necessary.[15]
-
Fractionated Dosing: Explore if splitting the daily dose (if experimentally feasible) can reduce peak plasma concentrations and associated GI side effects.
Quantitative Data Summary
The following tables summarize the incidence of common adverse events associated with molibresib from various clinical trials.
Table 1: Incidence of Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | Incidence (%) in Solid Tumors[10] | Incidence (%) in Hematologic Malignancies[14] | Incidence (%) with Fulvestrant Combination[2] |
| Thrombocytopenia | 64% | 40% | 20% |
| Nausea | 43% | 46% | 52% |
| Dysgeusia | Not Reported | Not Reported | 49% |
| Fatigue | Not Reported | Not Reported | 45% |
| Decreased Appetite | 37% | Not Reported | 39% |
| Diarrhea | Not Reported | 50% | 38% |
| Anemia | Not Reported | Not Reported | 20% |
Table 2: Incidence of Grade 3 or Higher Treatment-Related Adverse Events
| Adverse Event | Incidence (%) in Solid Tumors[6] | Incidence (%) in Hematologic Malignancies[14] | Incidence (%) with Fulvestrant Combination (60mg/80mg)[2] |
| Thrombocytopenia | 37% | 37% | 47% / 48% (Grade 3 or 4) |
| Anemia | 8% | 15% | Not Reported |
| Febrile Neutropenia | Not Reported | 15% | Not Reported |
Experimental Protocols
Protocol 1: Monitoring Complete Blood Counts (CBCs)
Objective: To monitor for hematological toxicities, particularly thrombocytopenia, during molibresib treatment.
Methodology:
-
Baseline Measurement: Collect a blood sample prior to the first administration of molibresib to establish baseline CBC values, including platelet count, hemoglobin, and neutrophil count.
-
Sample Collection: Collect blood samples at regular intervals throughout the study. A typical schedule would be twice weekly for the first two cycles of treatment, and then once per cycle, or as clinically indicated.
-
Sample Processing:
-
Collect blood in EDTA-containing tubes to prevent coagulation.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Analyze the sample using a calibrated automated hematology analyzer within 2 hours of collection.
-
-
Data Analysis:
-
Record all CBC parameters.
-
Grade thrombocytopenia and other hematological abnormalities according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Plot platelet counts over time to visualize trends and the nadir (lowest point).
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of molibresib in inhibiting gene transcription.
Experimental Workflow for Managing Thrombocytopenia
Caption: Workflow for monitoring and managing molibresib-induced thrombocytopenia.
Logical Relationship of Molibresib's Effects
Caption: Relationship between molibresib's mechanism and its effects.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 4. How Much Can We Bet on Activity of BET Inhibitors Beyond NUT–Midline Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetic, pharmacodynamic and clinical activity of molibresib for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exposure–response analysis of adverse events associated with molibresib and its active metabolites in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Exposure–response analysis of adverse events associated with molibresib and its active metabolites in patients with solid tumors - ProQuest [proquest.com]
Validation & Comparative
Molibresib vs. OTX015: A Comparative Guide for BET Inhibitors in Hematological Malignancies
A detailed analysis of two prominent BET inhibitors, Molibresib (GSK525762) and OTX015 (Birabresib), in the context of treating hematological cancers. This guide provides a comparative overview of their clinical performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Molibresib and OTX015 are orally bioavailable, small-molecule inhibitors of the Bromodomain and Extra-Terminal (BET) domain protein family, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are key epigenetic regulators of gene transcription. By binding to acetylated lysine residues on histones, BET proteins play a crucial role in recruiting transcriptional machinery to chromatin, thereby activating gene expression.[3][4] In many hematological malignancies, these proteins are dysregulated, leading to the overexpression of oncogenes such as c-MYC.[5][6] Molibresib and OTX015 competitively bind to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the downregulation of target oncogenes, which in turn inhibits tumor growth and induces apoptosis.[3][4][7]
Quantitative Data Summary
The following tables provide a structured comparison of the pharmacokinetic, pharmacodynamic, clinical efficacy, and safety data for Molibresib and OTX015 in patients with hematological malignancies.
Table 1: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Molibresib (GSK525762) | OTX015 (Birabresib, MK-8628) |
| Route of Administration | Oral | Oral |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours[5][8][9] | Not explicitly stated, but dose-proportional plasma concentrations observed.[6] |
| Half-life (t½) | 3-7 hours[5][8][9] | ~5.7 hours[10] |
| Metabolism | Primarily via CYP3A4 to two major active metabolites (M5 and M13)[5][11] | Information not available in the provided search results. |
| Pharmacodynamic Biomarker | Dose-dependent reduction in circulating monocyte chemoattractant protein-1 (MCP-1) levels[5][8][9] | Downregulation of c-MYC, BRD2, and BRD4; increase in HEXIM1[7] |
| Recommended Phase II Dose (RP2D) / Maximum Tolerated Dose (MTD) | RP2D: 60 mg QD for CTCL, 75 mg QD for MDS[12][13] | MTD exceeded at 160 mg QD; safe recommended dose being identified[6] |
Table 2: Clinical Efficacy in Hematological Malignancies
| Indication | Molibresib (GSK525762) | OTX015 (Birabresib, MK-8628) |
| Acute Myeloid Leukemia (AML) | 2 Complete Responses (CR), 4 Partial Responses (PR) in a Phase I/II study[12] | 1 CR, 1 CR with incomplete platelet recovery (CRp), 2 partial blast clearances in a Phase I study[6] |
| Non-Hodgkin's Lymphoma (NHL) | 1 CR, 2 PRs in a Phase I/II study; 50% ORR in a CTCL sub-population[3][12] | Antitumor responses observed in lymphoma patients in a Phase I trial.[14] |
| Myelodysplastic Syndrome (MDS) | 3 CRs, 1 PR in a Phase I/II study[12] | Not specifically reported in the provided search results. |
| Overall Response Rate (ORR) | 13% across all hematological malignancies in the Phase I/II study[12] | Significant activity observed in 7 of 38 evaluable patients (AL and OHM) in a Phase I study.[2] |
Table 3: Safety and Tolerability Profile (Most Common Adverse Events)
| Adverse Event (Any Grade) | Molibresib (GSK525762) | OTX015 (Birabresib, MK-8628) |
| Thrombocytopenia | 51% (37% Grade ≥3)[5][8][9][12] | Principal dose-limiting toxicity[10] |
| Gastrointestinal Events (Nausea, Diarrhea, Vomiting) | Diarrhea (50%), Nausea (46%)[13] | Diarrhea, Nausea, Fatigue, Anorexia (Grade 3 at 160 mg QD)[6] |
| Anemia | 22% (15% Grade ≥3)[5][8][9][12] | Reported as a side effect.[15] |
| Fatigue | 20%[5][8][9] | Grade 3 at 160 mg QD[6] |
| Febrile Neutropenia | 15% (Grade ≥3)[12] | Reported as a side effect.[15] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Molibresib and OTX015 and a typical clinical trial workflow for evaluating these inhibitors.
References
- 1. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. join.targetedonc.com [join.targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bromodomain and Extra-Terminal (BET) Domain Protein Inhibitors for Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-conferences.org [bio-conferences.org]
Navigating the Landscape of BET Inhibitors: A Comparative Selectivity Analysis
A deep dive into the selectivity profiles of prominent BET (Bromodomain and Extra-Terminal) inhibitors is crucial for researchers in oncology, immunology, and epigenetics. This guide provides a comparative analysis of the selectivity of three well-characterized BET inhibitors: JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib), offering insights into their binding affinities and potential for on- and off-target effects.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1][2][3] Their role in the expression of oncogenes such as c-MYC has made them attractive targets for therapeutic intervention, leading to the development of numerous small molecule inhibitors.[2][4][5] However, the selectivity of these inhibitors across the BET family and against other bromodomain-containing proteins is a critical determinant of their efficacy and toxicity profiles.[3][6][7]
Comparative Selectivity Profiles
The following table summarizes the inhibitory activities (IC50) and binding affinities (Kd) of JQ1, OTX015, and I-BET762 against various bromodomains. Lower values indicate higher potency and affinity.
| Inhibitor | Target Bromodomain | IC50 (nM) | Kd (nM) | Assay Type |
| JQ1 | BRD4 (BD1) | 77 | - | AlphaScreen[8] |
| BRD4 (BD2) | 33 | - | AlphaScreen[8] | |
| CREBBP | >10,000 | - | AlphaScreen[8] | |
| OTX015 | BRD2 | 10-19 | - | Cell-free assay[9] |
| BRD3 | 10-19 | - | Cell-free assay[10][9] | |
| BRD4 | 10-19 | - | Cell-free assay[10][9] | |
| Binding to AcH4 | 92-112 | - | -[10] | |
| I-BET762 | BET family | ~35 | - | Cell-free assay[11] |
| BRD2, BRD3, BRD4 | 32.5-42.5 | 50.5-61.3 | TR-FRET[11] |
Key Observations:
-
JQ1 demonstrates high potency for the BET family and remarkable selectivity against bromodomains outside this family, such as CREBBP.[8] It also shows a slight preference for the second bromodomain (BD2) of BRD4 over the first (BD1).[1][8]
-
OTX015 is a potent pan-BET inhibitor, exhibiting similar low nanomolar efficacy against BRD2, BRD3, and BRD4.[10][9]
-
I-BET762 is another potent pan-BET inhibitor with IC50 values in the low nanomolar range against BRD2, BRD3, and BRD4.[11][12] It is reported to be highly selective over other bromodomain-containing proteins.[11]
Experimental Methodologies
The determination of inhibitor selectivity relies on robust and sensitive biochemical and biophysical assays. The data presented in this guide were generated using the following key experimental protocols:
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the target bromodomain.
-
Principle: FRET occurs between a donor fluorophore (e.g., Europium cryptate-labeled streptavidin) bound to a biotinylated histone peptide and an acceptor fluorophore (e.g., XL665-labeled anti-His antibody) bound to a His-tagged bromodomain protein. When the inhibitor displaces the histone peptide, the FRET signal decreases.
-
Protocol Outline:
-
The BET bromodomain protein, a biotinylated tetra-acetylated histone H4 peptide, and the test compound (inhibitor) are incubated together in an assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS).[11]
-
After an equilibration period (e.g., 1 hour), Europium cryptate-labeled streptavidin and XL-665-labeled anti-6His antibody are added.[11]
-
The plate is read using a suitable plate reader with excitation at 320 nm and emission detection at 615 nm and 665 nm.[11]
-
IC50 values are calculated from the dose-response curves.
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):
This bead-based immunoassay measures the displacement of a biotinylated ligand from a tagged protein.
-
Principle: Donor and acceptor beads are brought into proximity when a biotinylated histone peptide binds to a GST-tagged bromodomain. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. An inhibitor disrupts this interaction, leading to a decrease in the light signal.
-
Protocol Outline:
-
A GST-tagged bromodomain protein is incubated with a biotinylated acetylated histone H4 peptide in the presence of varying concentrations of the test inhibitor.[8]
-
Glutathione donor beads and streptavidin acceptor beads are added to the mixture.
-
After incubation in the dark, the plate is read on an AlphaScreen-capable plate reader.
-
IC50 values are determined by analyzing the inhibition of the luminescent signal.[8]
-
3. Differential Scanning Fluorimetry (DSF):
This technique measures the thermal stability of a protein in the presence and absence of a ligand.
-
Principle: Ligand binding typically increases the melting temperature (Tm) of a protein. This change in Tm is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
-
Protocol Outline:
-
The target bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound.
-
The temperature is gradually increased in a real-time PCR instrument.
-
The fluorescence intensity is measured at each temperature increment.
-
The change in melting temperature (ΔTm) upon ligand binding is calculated, indicating an interaction.[8]
-
Visualizing Experimental Workflow and Biological Pathway
To further elucidate the process of selectivity profiling and the biological context of BET inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining BET inhibitor selectivity.
Caption: Simplified signaling pathway of BET inhibitor action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Compensatory RNA polymerase 2 loading determines the efficacy and transcriptional selectivity of JQ1 in Myc-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress and structural analyses of domain-selective BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Pan-BET Inhibitors: GSK525762, JQ1, and OTX015
In the landscape of epigenetic therapies, pan-BET (Bromodomain and Extra-Terminal) inhibitors have emerged as a promising class of anti-cancer agents. These small molecules target the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are critical readers of histone acetylation marks and key regulators of gene transcription. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, these inhibitors displace BET proteins from chromatin, leading to the downregulation of key oncogenes, most notably MYC. This guide provides a comparative analysis of three prominent pan-BET inhibitors: GSK525762 (Molibresib, I-BET762), JQ1, and OTX015 (Birabresib), with a focus on their efficacy, supported by experimental data.[1][2]
Quantitative Comparison of In Vitro Efficacy
The anti-proliferative activity of pan-BET inhibitors is a critical measure of their efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. The following tables summarize the IC50 values of GSK525762, JQ1, and OTX015 in various cancer cell lines, compiled from multiple preclinical studies. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | Cancer Type | Cell Line(s) | Reported IC50 Range (nM) |
| GSK525762 | Pancreatic Cancer | AsPC-1, PANC-1, CAPAN-1 | 231 - 2550[3] |
| JQ1 | Pancreatic Cancer | AsPC-1, PANC-1, CAPAN-1 | 37 - 720[3] |
| Endometrial Cancer | HEC-1A, Ishikawa, etc. | 280 - 10360[1] | |
| Ovarian Cancer | Endometrioid Carcinoma Cells | 280 - 10360[1] | |
| OTX015 | Breast Cancer | MDA-MB-231 | 460[1] |
| Acute Myeloid Leukemia | OCI-AML3 | 29.5[1] |
Comparative In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of drug candidates in a living organism. The data below provides a snapshot of the comparative in vivo efficacy of the three pan-BET inhibitors.
| Inhibitor | Cancer Model | Key Findings |
| GSK525762 | Prostate Cancer | Reduces tumor growth by inhibiting MYC.[2] |
| Breast and Lung Cancer | Effective in preclinical models.[1] | |
| JQ1 | Various Xenograft Models | Demonstrates in vivo efficacy but has a short half-life.[1] |
| OTX015 | Glioblastoma Multiforme (GBM) | Showed a stronger anti-proliferative effect than JQ1 in mouse models.[2] |
| Non-Small Cell and Small Cell Lung Cancer | Shows significant anti-tumor activity.[1] |
Mechanism of Action and Downstream Effects
The primary mechanism of action for these pan-BET inhibitors is the competitive inhibition of BET bromodomains, leading to the displacement of BRD4 from chromatin.[1] This disrupts the transcriptional machinery responsible for the expression of genes crucial for cancer cell proliferation and survival. The most well-documented downstream effect is the potent suppression of the MYC oncogene.[1][2] Beyond MYC, these inhibitors also modulate other key proteins involved in cell cycle regulation and apoptosis. For instance, treatment with these inhibitors can lead to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis.[2][4][5]
Mandatory Visualizations
Signaling Pathway of Pan-BET Inhibition
References
A Head-to-Head Comparison of BET Inhibitors GSK525762 and Birabresib in NUT Carcinoma Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the clinical trial data for two prominent BET inhibitors, GSK525762 (molibresib) and birabresib (OTX015/MK-8628), in the treatment of NUT carcinoma. This rare and aggressive cancer, defined by the rearrangement of the NUTM1 gene, has shown susceptibility to the targeted inhibition of bromodomain and extra-terminal domain (BET) proteins.[1][2] This guide synthesizes available clinical data to facilitate an objective evaluation of these two therapeutic agents.
Mechanism of Action: Targeting the BRD4-NUT Fusion Oncoprotein
NUT carcinoma is primarily driven by a chromosomal translocation that most commonly fuses the BRD4 gene to the NUTM1 gene, creating the BRD4-NUT fusion oncoprotein.[3] This aberrant protein plays a crucial role in tumorigenesis by binding to acetylated histones on chromatin, leading to the dysregulation of gene expression, including the potent oncogene MYC.[1][4] This action blocks cellular differentiation and promotes rapid tumor growth.[2][5]
BET inhibitors like GSK525762 and birabresib function by competitively binding to the bromodomains of BET proteins, thereby displacing the BRD4-NUT fusion protein from chromatin.[2] This disruption of the oncogenic transcriptional program induces squamous differentiation and growth arrest in NUT carcinoma cells.[2][3]
Caption: Mechanism of action of BET inhibitors in NUT carcinoma.
Clinical Trial Data Comparison
The following tables summarize the key quantitative data from clinical trials of GSK525762 and birabresib in patients with NUT carcinoma.
Table 1: Efficacy in NUT Carcinoma Patients
| Parameter | GSK525762 (Molibresib)[1][6][7][8] | Birabresib (OTX015/MK-8628)[2][4][5][9] |
| Study Phase | Phase I/II | Phase Ib / Compassionate Use |
| Number of NUT Carcinoma Patients | 19 | 10 (in Phase Ib) and 4 (in compassionate use study) |
| Partial Response (PR) | 4 (confirmed or unconfirmed) | 3 (in Phase Ib) and 2 (in compassionate use study) |
| Stable Disease (SD) | 8 | 3 (as best response in one study) |
| Progression-Free for >6 Months | 4 | Not explicitly reported |
| Duration of Response | Not explicitly reported | 1.4 to 8.4 months |
Table 2: Safety and Tolerability
| Parameter | GSK525762 (Molibresib)[1][6][7][8] | Birabresib (OTX015/MK-8628)[2][4][5] |
| Recommended Phase II Dose (RP2D) | 80 mg once daily | 80 mg once daily (continuous dosing) |
| Dose-Limiting Toxicities (DLTs) | Grade 4 thrombocytopenia, hepatitis | Thrombocytopenia, hyperbilirubinemia, anorexia, nausea |
| Most Frequent Treatment-Related Adverse Events (Any Grade) | Thrombocytopenia (51%), GI events (nausea, vomiting, diarrhea, decreased appetite, dysgeusia; 22-42%), anemia (22%), fatigue (20%) | Mild to moderate GI toxicity, fatigue, reversible Grade 3 thrombocytopenia |
Experimental Protocols
GSK525762 (Molibresib) Phase I/II Study
-
Study Design: An open-label, dose-escalation study (Part 1) with expansion cohorts (Part 2) for various solid tumors, including a specific cohort for NUT carcinoma.[1][10]
-
Patient Population: Patients with advanced solid tumors, including a cohort of 19 patients with NUT carcinoma.[1]
-
Dosing Regimen: Molibresib was administered orally once daily.[1][8] The dose escalation started at 2 mg/day and followed a single-patient escalation until a Grade 2 or higher drug-related toxicity was observed, after which a 3+3 design was implemented.[1][6] The recommended Phase II dose was determined to be 80 mg once daily.[1][7]
-
Efficacy Assessment: Tumor response was evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST).
-
Pharmacodynamics: Circulating monocyte chemoattractant protein-1 (MCP-1) levels were measured as a biomarker of target engagement, with dose-dependent reductions observed.[1][8]
Caption: GSK525762 Phase I/II clinical trial workflow.
Birabresib (OTX015/MK-8628) Phase Ib Study
-
Study Design: An open-label, Phase Ib, non-randomized, multicenter study with dose-escalation and expansion parts.[11]
-
Patient Population: Patients with selected advanced solid tumors, including NUT midline carcinoma, triple-negative breast cancer, and non-small cell lung cancer.[11]
-
Dosing Regimen: Two different regimens were evaluated in parallel: a continuous dosing regimen (once daily for 21 consecutive days) and an intermittent dosing regimen (once daily on Days 1-7 of a 21-day cycle).[11] The starting dose for the continuous regimen was 80 mg.[11]
-
Efficacy Assessment: Efficacy was assessed based on RECIST v1.1.[11]
-
Compassionate Use Protocol: In a separate report, four patients with advanced NUT carcinoma were treated with birabresib at 80 mg once daily on a compassionate-use basis.[2][5]
Caption: Birabresib Phase Ib clinical trial workflow.
Concluding Remarks
Both GSK525762 and birabresib have demonstrated preliminary proof-of-concept in the treatment of NUT carcinoma, a malignancy with a dire prognosis and limited therapeutic options.[1][2][6] Both agents have shown objective responses in a subset of patients, with thrombocytopenia being a consistent class-effect toxicity.[1][2][5][8] The recommended Phase II dose for both drugs in a once-daily continuous schedule was established at 80 mg.[1][12]
Direct comparison of efficacy is challenging due to the different study designs and small patient numbers. The GSK525762 trial enrolled a larger cohort of NUT carcinoma patients in a single study.[1] The data for birabresib is derived from a Phase Ib study with a smaller NUT carcinoma cohort and a separate compassionate use program.[2][9]
Future research will likely focus on strategies to enhance the durability of response and mitigate toxicities, potentially through intermittent dosing schedules or combination therapies.[12][13] The development of next-generation BET inhibitors with improved therapeutic windows is also an active area of investigation. For now, GSK525762 and birabresib represent a significant step forward in the targeted therapy of this devastating disease.
References
- 1. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Report of the First International Symposium on NUT Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Response of Carcinomas Harboring the BRD4-NUT Oncoprotein to the Targeted Bromodomain Inhibitor OTX015/MK-8628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. meridian.allenpress.com [meridian.allenpress.com]
In Vivo Showdown: Molibresib Versus Other Epigenetic Drugs in Preclinical Cancer Models
For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of molibresib, a pan-BET inhibitor, against other epigenetic therapeutic agents. Drawing from preclinical studies, this document outlines key efficacy data, experimental methodologies, and the underlying signaling pathways, offering a resource for evaluating these compounds in various cancer models.
Molibresib (GSK525762) is an orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, molibresib prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes, most notably c-MYC.[1][2] This mechanism has positioned molibresib and other BET inhibitors as promising therapeutic agents in oncology, particularly in hematological malignancies and specific solid tumors like NUT carcinoma.[2][3][4]
Comparative In Vivo Efficacy of BET Inhibitors
The following tables summarize the quantitative in vivo efficacy data for molibresib and other notable BET inhibitors, JQ1 and ABBV-744, across various cancer models. It is important to note that these results are compiled from different studies and do not represent head-to-head comparisons unless explicitly stated.
Table 1: In Vivo Efficacy of Molibresib in Preclinical Models
| Cancer Type | Animal Model | Treatment Regimen | Key Efficacy Outcomes | Reference |
| Multiple Myeloma | OPM-2 systemic xenograft in NOD/SCID mice | 3 mg/kg/day, 10 mg/kg/day, 30 mg/kg on alternate days (oral) | Significant reduction in plasma human light chain concentration. Doses up to 10 mg/kg/day were well-tolerated. | [5] |
| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) models | Not specified | Inhibited tumor growth and significantly enhanced survival. | [2][6] |
| NUT Carcinoma | Murine xenografts | Not specified | Induced squamous differentiation and inhibited proliferation. | [7] |
Table 2: In Vivo Efficacy of Other BET Inhibitors
| Drug Name | Cancer Type | Animal Model | Treatment Regimen | Key Efficacy Outcomes | Reference |
| JQ1 | Childhood Sarcoma | Rh10, Rh28, EW-5, EW-8 xenografts | 50 mg/kg/day (oral) | Significant inhibition of tumor growth during treatment. Reduced tumor vascularization. | [3][8] |
| Ewing Sarcoma | TC32, TC71 xenografts | 50 mg/kg twice daily | Halted or marginally increased tumor growth. Significantly enhanced cleaved caspase 3 staining in tumors. | [9] | |
| ABBV-744 (BD2-selective) | Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) models | 9.4 mg/kg for 21 days | Significantly higher median survival time compared to untreated mice (76 vs 67.5 days). Reduced AML tumor burden. | [10] |
| Acute Myeloid Leukemia (AML) | Co-clinical PDX models | Not specified | Active in a subset of co-clinical PDX models. | [11][12] | |
| Mivebresib (ABBV-075) (pan-inhibitor) | Acute Myeloid Leukemia (AML) | Co-clinical PDX models | Not specified | 6 with >60% inhibition of bone marrow blasts. Highly effective in inhibiting blast counts in the spleen. | [11][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for establishing patient-derived xenografts and conducting efficacy studies with BET inhibitors.
Protocol 1: Establishment and Monitoring of AML Patient-Derived Xenografts (PDX)
This protocol is adapted from improved methods for AML PDX model establishment.[6][11][13]
1. Preparation of Patient Cells:
-
Thaw cryopreserved primary AML patient mononuclear cells rapidly at 37°C.
-
Immediately transfer cells into pre-warmed RPMI-1640 medium with 20% Fetal Bovine Serum (FBS).
-
Centrifuge at 4°C and resuspend the cell pellet in sterile PBS for injection.
2. Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., NOD/Shi-scid-IL2rγnull (NOG) or NSG mice).
-
Inject 0.1–1 million viable AML cells per mouse via the tail vein. For neonate mice, intrahepatic inoculation can be performed.
3. Engraftment Monitoring:
-
Begin monitoring 3-4 weeks post-implantation.
-
Collect peripheral blood weekly to assess for the presence of human leukemic cells (hCD45+) by flow cytometry. Engraftment can take 3-6 months.
4. Endpoint Analysis:
-
At the study endpoint, euthanize mice and harvest bone marrow, spleen, and peripheral blood.
-
Determine the percentage of human leukemic cells in these tissues by flow cytometry to assess tumor burden.
Protocol 2: In Vivo Efficacy Study of an Oral BET Inhibitor
This protocol is a generalized representation based on studies with molibresib and JQ1.[3][5]
1. Tumor Model Establishment:
-
For xenograft models, implant human cancer cell lines (e.g., OPM-2 for multiple myeloma, sarcoma cell lines for sarcoma models) subcutaneously or intravenously into immunodeficient mice.
-
Allow tumors to reach a predetermined size (e.g., 200 mm³) before initiating treatment.
2. Drug Formulation and Administration:
-
Formulate the BET inhibitor for oral gavage. A common vehicle is 1% methylcellulose and 0.2% sodium lauryl sulfate in sterile water.
-
Administer the drug orally at the specified dose and schedule (e.g., daily, alternate days).
3. Efficacy Assessment:
-
Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements for subcutaneous tumors.
-
For systemic models (e.g., AML, multiple myeloma), monitor disease progression through markers like human light chain in plasma or percentage of human cancer cells in peripheral blood.
-
Record animal body weight as an indicator of toxicity.
-
At the end of the study, measure survival time and/or collect tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing Mechanisms and Workflows
To better understand the context of these in vivo studies, the following diagrams illustrate the key signaling pathway affected by molibresib and a typical experimental workflow.
Caption: Mechanism of action of molibresib.
Caption: General workflow for an in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. BET bromodomain inhibitors suppress EWS-FLI1-dependent transcription and the IGF1 autocrine mechanism in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BET Inhibitors: GSK525762 vs. I-BET151
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent bromodomain and extra-terminal (BET) inhibitors, GSK525762 (Molibresib, I-BET762) and I-BET151 (GSK1210151A). Both compounds are potent pan-BET inhibitors, targeting the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4, thereby disrupting key transcriptional programs implicated in cancer and inflammation. This document summarizes their biochemical and cellular activities, presents available quantitative data in comparative tables, details relevant experimental protocols, and visualizes the underlying biological pathways.
Mechanism of Action: Disrupting Transcriptional Elongation
GSK525762 and I-BET151 are small molecule inhibitors that competitively bind to the bromodomains of BET proteins.[1][2][3][4][5] This binding prevents the recruitment of BET proteins to acetylated histones at gene promoters and enhancers, a critical step for the transcription of many oncogenes and pro-inflammatory genes. A primary downstream effect of BET inhibition is the suppression of the MYC oncogene and its target genes, as well as the anti-apoptotic protein BCL2.[1][2] By displacing BET proteins, these inhibitors disrupt the formation of transcriptional machinery, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1][5]
Biochemical Activity: Binding Affinity and Potency
Both GSK525762 and I-BET151 demonstrate high affinity for the bromodomains of BET proteins. While direct comparative studies are limited, available data from various sources indicate that both are potent pan-BET inhibitors.
| Parameter | GSK525762 (I-BET762) | I-BET151 (GSK1210151A) | Assay Method | Reference |
| Binding Affinity (Kd) | 50.5–61.3 nM (for tandem bromodomains of BET) | 20-100 nM (for BRD2, BRD3, BRD4) | FRET | [2] |
| IC50 (Cell-free) | ~35 nM | BRD2: 0.5 µM BRD3: 0.25 µM BRD4: 0.79 µM | FRET/Fluorescence Anisotropy | [2] |
Cellular Activity: Anti-proliferative Effects
GSK525762 and I-BET151 have demonstrated potent anti-proliferative and cytotoxic effects across a range of hematological and solid tumor cell lines. The cellular potency can vary depending on the cancer type and its underlying genetic dependencies.
| Cell Line | Cancer Type | GSK525762 (IC50) | I-BET151 (IC50) | Reference |
| MV4;11 | Acute Myeloid Leukemia | Not explicitly stated | 15-192 nM | [5] |
| MOLM13 | Acute Myeloid Leukemia | Not explicitly stated | 15-192 nM | [5] |
| NOMO1 | Acute Myeloid Leukemia | Not explicitly stated | 15-192 nM | [5] |
| NUT Midline Carcinoma (NMC) cells | NUT Midline Carcinoma | 50 nM | Not explicitly stated | [3] |
| Various Solid Tumor Cell Lines | Solid Tumors | Median: 50-1698 nM | Not explicitly stated | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize BET inhibitors.
Fluorescence Resonance Energy Transfer (FRET) Assay for Binding Affinity
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the bromodomain of a BET protein.
Protocol:
-
Reagent Preparation: All components, including the purified BET bromodomain protein and a fluorescently labeled acetyl-histone peptide, are prepared in a buffer such as 50 mM HEPES pH 7.4, 150 mM NaCl, and 0.5 mM CHAPS.
-
Compound Dilution: GSK525762 or I-BET151 is serially diluted to create a range of concentrations.
-
Assay Plate Setup: The diluted compounds are added to a low-volume 384-well plate.
-
Reaction Initiation: A reaction mixture containing the BET protein and the fluorescent ligand is added to each well.
-
Incubation: The plate is incubated at room temperature in the dark for approximately 60 minutes to allow the binding to reach equilibrium.
-
Data Acquisition: The fluorescence anisotropy or FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The data is analyzed to determine the concentration of the inhibitor that causes 50% displacement of the fluorescent ligand (IC50), which can be used to calculate the dissociation constant (Kd).
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of GSK525762 or I-BET151 and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plate is incubated for 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Conclusion
GSK525762 and I-BET151 are both potent, orally bioavailable pan-BET inhibitors with demonstrated preclinical anti-cancer activity. While their biochemical and cellular profiles appear broadly similar, subtle differences in potency, selectivity, and pharmacokinetics may influence their therapeutic application. The choice between these inhibitors for a specific research or therapeutic context will likely depend on the specific biological question, the cellular or in vivo model being used, and the desired pharmacokinetic properties. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and design rigorous experiments in the field of epigenetic drug discovery.
References
- 1. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Synergistic Potential of Simultaneous Pan- or Isoform-Specific BET and SYK Inhibition in B-Cell Lymphoma: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of BET Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of Bromodomain and Extra-Terminal (BET) inhibitors represents a promising frontier in epigenetic therapy for a range of diseases, particularly cancer. However, as with any novel therapeutic class, a thorough understanding of their safety and tolerability is paramount for clinical success. This guide provides a comparative analysis of the safety profiles of prominent BET inhibitors, supported by experimental data, to aid researchers and drug development professionals in this rapidly evolving field.
Comparative Safety Profiles of Key BET Inhibitors
The most frequently reported adverse events (AEs) across various BET inhibitors are hematological and gastrointestinal toxicities. Thrombocytopenia (low platelet count) is a well-established class effect of these drugs.[1] This section summarizes the quantitative safety data from clinical trials of several leading BET inhibitors.
| Adverse Event | Birabresib (OTX015)[2][3][4] | Pelabresib (CPI-0610)[5][6] | BMS-986158[7] | AZD5153[8][9] |
| Hematological | ||||
| Thrombocytopenia (All Grades) | 22% - 96% | 32.1% (in combo) | 39% | 32.4% (mono) |
| Thrombocytopenia (Grade ≥3) | 21% - 58% | 9% (in combo) | Not specified | 14.7% (mono) |
| Anemia (All Grades) | 91% | 43.9% (in combo) | Not specified | Not specified |
| Anemia (Grade ≥3) | Not specified | 23.1% (in combo) | Not specified | 8.8% (mono) |
| Neutropenia (All Grades) | 51% | Not specified | Not specified | Not specified |
| Gastrointestinal | ||||
| Diarrhea (All Grades) | 37% - 47% | 23.1% (in combo) | 43% | 32.4% (mono) |
| Nausea (All Grades) | 37% | Not specified | Not specified | 66.7% (in combo) |
| Fatigue (All Grades) | 27% | Not specified | Not specified | 38.2% (mono) |
| Decreased Appetite | 30% | Not specified | Not specified | Not specified |
| Vomiting (All Grades) | 26% | Not specified | Not specified | Not specified |
Note: The reported percentages can vary based on the patient population, dosing schedule, and whether the inhibitor is used as a monotherapy or in combination with other agents. The data for pelabresib is from a study in combination with ruxolitinib.
Understanding the Mechanism of BET Inhibitor-Induced Toxicity
The on-target mechanism of BET inhibitors, which involves the displacement of BET proteins from chromatin, is fundamental to both their efficacy and their associated toxicities.
Caption: Mechanism of BET inhibitor action and downstream effects.
Thrombocytopenia, a consistent dose-limiting toxicity, is understood to be an on-target effect. Preclinical and clinical studies suggest that BET inhibition downregulates the transcription factor GATA1 and its downstream targets, such as NFE2 and PF4, which are crucial for megakaryopoiesis and thrombopoiesis.[10]
Experimental Protocols for Safety and Toxicology Assessment
A rigorous and standardized approach to preclinical and clinical safety evaluation is critical in the development of BET inhibitors.
Preclinical Toxicology Studies
Preclinical safety evaluation aims to identify a safe starting dose for human trials, determine potential target organs for toxicity, and establish whether toxicities are reversible.[11]
General Protocol for a Repeat-Dose Toxicity Study in Rodents:
-
Animal Model: Typically, Sprague-Dawley rats are used.[10] Both male and female animals are included.
-
Dose Administration: The BET inhibitor is administered orally (gavage) or via the intended clinical route, once daily for a specified period (e.g., 28 days).[12] Multiple dose levels are tested, including a control group receiving the vehicle.[12]
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Hematology and Clinical Chemistry: Blood samples are collected at baseline and at specified time points to analyze a complete blood count (including platelet count) and serum chemistry panels.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Organs are weighed, and tissues are collected, preserved, and examined microscopically for any pathological changes.
-
Toxicokinetics: Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Clinical Safety Monitoring
In early-phase oncology trials, extensive monitoring for adverse events is essential.
General Protocol for Safety Monitoring in a Phase 1 Dose-Escalation Trial:
-
Patient Population: Patients with advanced malignancies who have exhausted standard treatment options.
-
Study Design: A dose-escalation design (e.g., 3+3) is typically used to determine the maximum tolerated dose (MTD).
-
Safety Assessments:
-
Adverse Event (AE) Monitoring: All AEs are recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Laboratory Tests: Complete blood counts, serum chemistry, and urinalysis are performed at baseline and regularly throughout the trial.
-
Vital Signs and Physical Examinations: These are conducted at each study visit.
-
Electrocardiograms (ECGs): Performed to monitor for any cardiac effects.
-
-
Dose-Limiting Toxicity (DLT) Evaluation: DLTs are predefined, severe adverse events that occur within the first cycle of treatment and are used to guide dose escalation decisions.
-
Data and Safety Monitoring Board (DSMB): An independent DSMB regularly reviews the safety data to ensure the ongoing safety of the trial participants.
Caption: Typical experimental workflow for BET inhibitor toxicity assessment.
Conclusion
The safety profiles of BET inhibitors are characterized by a consistent pattern of on-target hematological and gastrointestinal toxicities. A thorough understanding of these adverse events, their mechanisms, and the rigorous experimental protocols for their assessment is crucial for the continued development and successful clinical application of this promising class of epigenetic modulators. Future research may focus on developing more selective BET inhibitors or novel dosing strategies to mitigate these on-target toxicities while preserving therapeutic efficacy.
References
- 1. ACVIM consensus statement on the diagnosis of immune thrombocytopenia in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Disorders in Animals - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 3. fda.gov [fda.gov]
- 4. The Promises and Challenges of Toxico-Epigenomics: Environmental Chemicals and Their Impacts on the Epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety Monitoring in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Environmentally induced epigenetic toxicity: potential public health concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.noblelifesci.com [content.noblelifesci.com]
- 10. altasciences.com [altasciences.com]
- 11. researchgate.net [researchgate.net]
- 12. All About Cancer Clinical Trials: Trial Safety Measures | Masonic Cancer Center [cancer.umn.edu]
Safety Operating Guide
Navigating the Disposal of ChEMBL22003: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of ChEMBL22003, a potential phase separation modulator of ARV7. Adherence to these procedures is vital for ensuring a safe laboratory environment and regulatory compliance.
Understanding this compound: Identification and Hazard Profile
In the absence of a specific SDS, a conservative approach to handling and disposal is required. Compounds of this nature, intended for biological research, should be treated as potentially hazardous. This includes assuming potential toxicity, irritant properties, and unknown long-term health effects. All personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.
Quantitative Data Summary
Due to the limited public availability of specific quantitative data for this compound, a generalized table based on typical research compounds of this nature is provided for guidance. Researchers must consult the supplier-specific SDS, if available, for precise figures.
| Property | Guideline Value/State | Source/Precaution |
| Physical State | Solid (Assumed) | Based on typical small molecule inhibitors. |
| Solubility | Varies | Consult supplier information for appropriate solvents. |
| Toxicity | Unknown | Treat as toxic. |
| Flammability | Unknown | Handle away from open flames and heat sources. |
| Reactivity | Unknown | Avoid mixing with strong oxidizing or reducing agents. |
Experimental Protocols for Disposal
The following step-by-step experimental protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for the disposal of research-grade chemical waste in the absence of a specific SDS.
Objective: To safely and compliantly dispose of this compound waste.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate, labeled hazardous waste container
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Fume hood
-
Waste manifest or logbook
Procedure:
-
Segregation of Waste:
-
Isolate all waste containing this compound from other laboratory waste streams.
-
This includes neat compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
-
Containerization:
-
Select a waste container that is compatible with the chemical nature of the waste. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, use a leak-proof container with a screw cap.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name (if known, otherwise "this compound"), and the approximate concentration and quantity.
-
-
Handling and Transfer:
-
All handling and transfer of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully transfer the waste into the designated, labeled hazardous waste container. Avoid creating dust from solid waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible chemicals.
-
-
Documentation:
-
Record the generation of the waste in the laboratory's waste manifest or logbook, as per institutional and local regulations.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling ChEMBL22003 (GSK2256294)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of ChEMBL22003, scientifically identified as GSK2256294. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring operational integrity within a laboratory setting.
Personal Protective Equipment (PPE)
Given that clinical studies have reported headache and contact dermatitis as potential adverse effects, a comprehensive approach to personal protection is mandatory. The following PPE is required when handling GSK2256294 in solid or solution form.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | Prevents skin contact and potential dermatitis. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities. | Minimizes inhalation risk. |
Handling and Operational Plan
Adherence to a strict operational protocol is crucial for the safe handling of GSK2256294.
2.1. Engineering Controls
-
Ventilation: All handling of GSK2256294, especially the weighing of the solid form and the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
2.2. Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the chemical fume hood by lining it with absorbent pads.
-
Weighing (Solid Form): Carefully weigh the desired amount of GSK2256294 powder on a tared weigh boat within the fume hood. Avoid creating dust.
-
Solution Preparation: Add the solvent to the solid compound slowly to avoid splashing. If the compound is in solution, handle it with the same level of care.
-
Post-Handling: After handling, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of GSK2256294 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused or expired GSK2256294 should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with GSK2256294, including gloves, absorbent pads, weigh boats, and pipette tips, must be collected in a designated hazardous waste container.
-
Waste Collection: Follow your institution's guidelines for hazardous waste pickup. Ensure the waste container is properly labeled with the contents.
Emergency Procedures: Chemical Spill
In the event of a spill, immediate and correct action is necessary to contain the situation and prevent exposure.
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill of GSK2256294.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
